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  • Product: 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • CAS: 5066-65-9

Core Science & Biosynthesis

Foundational

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one chemical structure analysis

Topic: 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one Chemical Structure Analysis Format: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals [1] Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one Chemical Structure Analysis Format: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

[1]

Executive Summary

The compound 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (Formula: C₁₄H₁₂O₃; MW: 228.24 g/mol ) is a bioactive chalcone derivative featuring a furan ring as the A-ring and a 4-methoxyphenyl group as the B-ring, linked by an ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-unsaturated ketone moiety.[1][2][3][4][5][6][7][8][9] Known for its potential as a tyrosinase inhibitor and anticancer agent, this molecule represents a classic "furan-chalcone" scaffold where the electron-rich furan and methoxy-benzene systems modulate the reactivity of the central Michael acceptor.

This guide provides a comprehensive structural and synthetic analysis, moving from the Claisen-Schmidt condensation mechanism to crystallographic packing and spectroscopic characterization.

Synthetic Pathway & Mechanism[2][4]

The Claisen-Schmidt Condensation

The most robust synthetic route for this derivative is the base-catalyzed Claisen-Schmidt condensation. This reaction utilizes 4-methoxyacetophenone as the nucleophilic component (enolate source) and furfural (furan-2-carboxaldehyde) as the electrophilic component.

Protocol:

  • Reagents: 4-Methoxyacetophenone (10 mmol), Furfural (10 mmol).

  • Solvent: Methanol or Ethanol (10-15 mL).

  • Catalyst: 40% Aqueous NaOH or KOH (1-2 mL).

  • Conditions: Stir at room temperature (25°C) for 12–24 hours.

  • Work-up: Pour into ice-cold water. The precipitate is filtered, washed with water (to remove base), and recrystallized from ethanol.[6]

  • Yield: Typically 85–94%.

Mechanistic Workflow

The reaction proceeds via an aldol addition followed by an E1cB elimination (dehydration) to form the thermodynamically stable trans (E)-isomer.

SynthesisMechanism Figure 1: Claisen-Schmidt Condensation Mechanism for Furan-Chalcone Synthesis Start 4-Methoxyacetophenone (Nucleophile) Enolate Enolate Ion (Resonance Stabilized) Start->Enolate Deprotonation (α-H) Base NaOH / KOH (Catalyst) Base->Enolate Aldol β-Hydroxy Ketone (Intermediate) Enolate->Aldol Nucleophilic Attack on Furfural Electrophile Furfural (Electrophile) Electrophile->Aldol Product (E)-Chalcone Product C14H12O3 Aldol->Product Dehydration (-H2O) E1cB Mechanism

[3][7]

Spectroscopic Characterization

Accurate structural validation relies on identifying the characteristic trans-alkene coupling constants and the distinct electronic environments of the furan and phenyl rings.

Nuclear Magnetic Resonance (NMR) Profile

The ¹H NMR spectrum in CDCl₃ typically exhibits the following diagnostic signals.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
Methoxy (-OCH₃) 3.84 – 3.88Singlet (s)-Electron-donating group on Ring B.
Furan H-4 6.48 – 6.52Doublet of Doublets (dd)

,

Characteristic

-proton of furan.[9]
Furan H-3 6.68 – 6.72Doublet (d)

Adjacent to the alkene attachment.
Aromatic (Meta) 6.94 – 6.98Doublet (d)

Protons meta to the carbonyl (ortho to OMe).
Vinyl

-H
7.40 – 7.48Doublet (d)

Diagnostic: Large

confirms (E)-geometry.
Furan H-5 7.52 – 7.56Doublet (d)

Most deshielded furan proton (

to oxygen).
Vinyl

-H
7.58 – 7.65Doublet (d)

Deshielded by conjugation with the carbonyl.
Aromatic (Ortho) 7.98 – 8.05Doublet (d)

Protons ortho to the carbonyl (deshielded).
Infrared (IR) Spectroscopy
  • 
    (C=O):  1650–1660 cm⁻¹. The carbonyl stretch is lowered from the typical 1680 cm⁻¹ due to strong conjugation with both the phenyl ring and the furan-vinyl system.
    
  • 
    (C=C):  1580–1600 cm⁻¹. Strong absorption characteristic of the enone double bond.
    
  • 
    (C-O-C):  1250–1260 cm⁻¹. Asymmetric stretching of the aryl alkyl ether (methoxy group).
    

Crystallographic & Conformational Analysis[1]

According to X-ray diffraction studies (e.g., Acta Cryst. E, 2011), the molecule adopts a nearly planar conformation, which maximizes


-electron delocalization.
  • Crystal System: Monoclinic.[7][8]

  • Space Group:

    
    .
    
  • Melting Point: 341 K (68 °C).

  • Planarity: The central prop-2-en-1-one unit is slightly twisted relative to the rings.

    • Dihedral angle (Enone vs. 4-OMe-Ph): ~13.0°.

    • Dihedral angle (Enone vs. Furan): ~7.9°.

  • Intermolecular Forces: The crystal lattice is stabilized by C—H[7]···

    
     interactions  and 
    
    
    
    
    
    stacking
    (centroid–centroid distance
    
    
    3.76 Å) between the electron-rich furan and the benzene rings.[1][7][8]

Electronic & Reactivity Profile (SAR)

The biological activity of this chalcone stems from its ability to act as a Michael Acceptor . The electrophilic


-carbon (C3) can covalently modify cysteine residues in enzymes (e.g., tyrosinase, thioredoxin reductase).
Structure-Activity Relationship (SAR) Map

The electronic push-pull system creates a specific polarization gradient across the molecule.

SAR_Analysis Figure 2: Pharmacophore and Electronic Effects Methoxy 4-Methoxy Group (Electron Donor) Carbonyl Carbonyl (C=O) (H-Bond Acceptor) Methoxy->Carbonyl +M Effect increases electron density on O Alkene Enone Linker (C=C) (Michael Acceptor) Carbonyl->Alkene Polarizes double bond Activates β-carbon Activity Biological Target (e.g., Cys residue on Enzyme) Alkene->Activity Covalent Bond Formation (Michael Addition) Furan Furan Ring (Lipophilic/Bioisostere) Furan->Alkene Extends Conjugation Modulates Lipophilicity

[3][6][10][11][12][13]

Reactivity Implications
  • Michael Addition: The 4-methoxy group donates electron density into the carbonyl, slightly reducing the electrophilicity of the

    
    -carbon compared to a nitro-analog. This "softens" the electrophile, potentially improving selectivity for specific cysteine residues over general cellular nucleophiles.
    
  • Metabolic Stability: The furan ring is susceptible to metabolic oxidation (e.g., by CYP450) to reactive dicarbonyl species, which can be a toxicity liability or a pro-drug mechanism depending on the context.

References

  • Kapoor, K., et al. (2011). "(E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one."[1] Acta Crystallographica Section E: Structure Reports Online, 67(12), o3185. Link

  • Radhakrishnan, S. K., et al. (2016). "Claisen-Schmidt Condensation: Synthesis of... derivatives." Chirality, 28(11), 728-736.[14] Link

  • Roman, G. (2015).[3] "3-(Furan-2-yl)prop-2-en-1-one through addition and ring closure reactions." Buletinul Institutului Politehnic din Iaşi, 61(3). Link

  • López-Rojas, P., et al. (2020). "(E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives as Tyrosinase Inhibitors." Molecules, 25(22), 5423. Link

Sources

Exploratory

A Technical Guide to the Biological Activities of Furan-Substituted Chalcone Derivatives

Abstract Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are a significant class of compounds in medicinal chemistry, serving as precursors for all flavonoids.[1][2] The incorporation of a furan moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are a significant class of compounds in medicinal chemistry, serving as precursors for all flavonoids.[1][2] The incorporation of a furan moiety into the chalcone scaffold has been shown to significantly enhance and modulate a wide spectrum of biological activities.[3][4] This guide provides an in-depth analysis of the multifaceted pharmacological profile of furan-substituted chalcone derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for the evaluation of these activities. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive resource to facilitate further investigation into this promising class of therapeutic agents.

Introduction: The Furan-Chalcone Scaffold

Chalcones consist of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system.[3][5] This enone linker is a key determinant of their biological activity, often acting as a Michael acceptor that can interact with biological nucleophiles.[6] The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, imparts unique physicochemical properties when incorporated into the chalcone structure. Its ability to engage in both polar and non-polar interactions, coupled with its specific steric and electronic profile, can profoundly influence receptor binding, metabolic stability, and overall pharmacological efficacy.[4][7]

The synthesis of furan-substituted chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a furan-carboxaldehyde derivative.[1][6][8] This straightforward and efficient method allows for the generation of a diverse library of derivatives for biological screening.[6]

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// Define Nodes A [label="Furan-2-carboxaldehyde\n or derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Substituted\nAcetophenone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Claisen-Schmidt\nCondensation\n(Base-catalyzed, e.g., NaOH/KOH)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Crude Furan-Chalcone\nProduct Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Purification\n(Recrystallization/\nChromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Pure Furan-Chalcone\nDerivative", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; G [label="Characterization\n(NMR, MS, IR)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define Edges A -> C; B -> C; C -> D [label="Reaction"]; D -> E [label="Isolation"]; E -> F [label="Purification"]; F -> G [label="Verification"]; } endom Caption: General experimental workflow for the synthesis of furan-chalcone derivatives.

Anticancer Activity

Furan-substituted chalcones have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including leukemia, colon, and breast cancer.[5][9] Studies have shown that attaching a furan moiety to the A-ring of a chalcone can enhance its antiproliferative activity by more than twofold compared to its non-furan counterpart.[3][5]

Mechanism of Action

The anticancer effects of these derivatives are multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

  • Apoptosis Induction: Many furan-chalcones trigger programmed cell death. For instance, certain benzofuran-linked chalcones have been shown to induce apoptosis through both the extrinsic (death receptor-mediated, e.g., DR-4) and intrinsic (mitochondrial-mediated, e.g., BCL-2) pathways.[9] This dual-pronged attack ensures efficient elimination of cancer cells.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G0/G1 or G2/M phases, preventing cancer cell proliferation.[9]

  • Tubulin Polymerization Inhibition: Some furan-chalcone hybrids act as tubulin polymerization inhibitors.[10] By destabilizing microtubules, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2]

  • Kinase Inhibition: Chalcone derivatives have been identified as inhibitors of crucial kinases involved in cancer progression, such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[10]

dot graph Anticancer_Mechanism { layout=dot; bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial", color="#202124"];

// Nodes FC [label="Furan-Chalcone\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tubulin [label="Inhibition of\nTubulin Polymerization", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Induction of Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest\n(G2/M Phase)", fillcolor="#FBBC05", fontcolor="#202124"]; Kinase [label="Kinase Inhibition\n(e.g., EGFR-TK)", fillcolor="#FBBC05", fontcolor="#202124"]; Mito [label="Mitochondrial Pathway\n(BCL-2 modulation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DR [label="Death Receptor Pathway\n(DR-4 activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase [label="Caspase Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; Death [label="Cell Death", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];

// Edges FC -> Tubulin; FC -> Apoptosis; FC -> Kinase; Tubulin -> CellCycle; CellCycle -> Death; Apoptosis -> Mito; Apoptosis -> DR; Mito -> Caspase; DR -> Caspase; Caspase -> Death; } endom Caption: Key mechanisms of anticancer activity for furan-chalcone derivatives.

Quantitative Data: Antiproliferative Activity

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzofuran-fused Chalcone (8)HL-60 (Leukemia)17.2[3][5]
Chalcone without Furan (9)HL-60 (Leukemia)305.0[3][5]
3-Nitrophenyl Chalcone DerivativeHCT-116 (Colon)1.71[9]
3-Nitrophenyl Chalcone DerivativeHT-29 (Colon)7.76[9]
3-Nitrophenyl Chalcone DerivativeCCD-18Co (Healthy Colon)> 10.0[9]

This table clearly demonstrates the significant enhancement of cytotoxicity conferred by the furan ring and the selective action against cancerous cells over healthy cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[11] Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Methodology:

  • Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well flat-bottom microplate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan-chalcone derivatives in culture medium. After incubation, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]

  • MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]

  • Formazan Formation: Incubate the plate for 4 hours under the same conditions.[12] During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[12][13] Gently pipette to ensure complete dissolution. The plate may be left overnight in the incubator to ensure full solubilization.[12]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[12] A reference wavelength of >650 nm can be used to subtract background noise.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity

Furan-chalcone derivatives exhibit a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][16] The presence of specific substituents on the aromatic rings can significantly influence this activity. For example, a p-nitro substituent has been shown to be important for potent antimicrobial effects.[17]

Mechanism of Action

While the exact mechanisms are still under investigation, a primary target is believed to be glucosamine-6-phosphate (GlcN-6-P) synthase.[14][18] This enzyme is crucial for the biosynthesis of the bacterial cell wall. Molecular docking studies suggest that furan-chalcones can bind to the active site of this enzyme, inhibiting its function and disrupting cell wall integrity, ultimately leading to microbial death.[14][18]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19] It is a key metric for assessing antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 4Enterococcus faecalis100[17]
Chloramphenicol (Control)Enterococcus faecalis200[17]
Compound 4Candida albicans100[17]
Ketoconazole (Control)Candida albicans200[17]

*Compound 4: 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and accurate technique for determining the MIC of antimicrobial agents.[20][21]

Methodology:

  • Media Preparation: Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or other appropriate growth medium into all wells of a 96-well microtiter plate.[20][22]

  • Compound Dilution: Prepare a stock solution of the furan-chalcone derivative. Add 100 µL of the stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well across the plate.[22] Discard the final 100 µL from the last dilution column. This creates a range of decreasing compound concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the wells.[23]

  • Inoculation: Add the standardized bacterial or fungal suspension to each well.[19] Include a positive control well (medium + inoculum, no compound) and a negative control well (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[20]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[19][23]

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are interconnected processes underlying numerous diseases. Furan-substituted chalcones have demonstrated significant potential in mitigating both.[7][24]

Mechanism of Action
  • Anti-inflammatory: These compounds can suppress the production of pro-inflammatory mediators.[7] A key mechanism is the inhibition of nitric oxide (NO) production in activated macrophages.[7][24] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of pathological inflammation.[25] Furan derivatives can scavenge NO and also down-regulate the expression of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[7][24]

  • Antioxidant: The antioxidant capacity of furan-chalcones is attributed to their ability to act as free radical scavengers.[26] They can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), such as the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[27] This activity helps protect cells from oxidative damage.[24]

dot graph AntiInflammatory_Pathway { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial", color="#202124"];

// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Macrophage [label="Macrophage", fillcolor="#FFFFFF", fontcolor="#202124"]; iNOS [label="↑ iNOS Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="↑ Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; NO [label="↑ Nitric Oxide (NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; FC [label="Furan-Chalcone", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stimulus -> Macrophage; Macrophage -> iNOS; Macrophage -> Cytokines; iNOS -> NO; NO -> Inflammation; Cytokines -> Inflammation; FC -> iNOS [label="Inhibits", style=dashed, color="#34A853"]; FC -> Cytokines [label="Inhibits", style=dashed, color="#34A853"]; FC -> NO [label="Scavenges", style=dashed, color="#34A853"]; } endom Caption: Anti-inflammatory mechanism via inhibition of nitric oxide and cytokines.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO by macrophages stimulated with lipopolysaccharide (LPS).[25] Nitrite, a stable breakdown product of NO, is measured using the Griess reagent.[28]

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 × 10⁵ cells/well and allow them to adhere overnight.[28]

  • Treatment: Pre-treat the cells with various concentrations of the furan-chalcone derivative for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to all wells (except the negative control) to induce an inflammatory response and NO production.[29]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[28]

  • Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new plate.

  • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well containing the supernatant.[28]

  • Incubation: Incubate at room temperature for 10 minutes, protected from light.[25]

  • Measurement: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.

  • Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Experimental Protocol: DPPH Radical Scavenging Assay

This simple and rapid assay evaluates the free-radical scavenging ability of a compound.[26][27]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.[30]

  • Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the furan-chalcone derivative solution (at various concentrations) to the DPPH solution.[31]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[27]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[26]

  • Calculation: The scavenging activity is calculated as the percentage decrease in absorbance compared to a control (DPPH solution with solvent only). Ascorbic acid is often used as a positive control.[31]

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100

Structure-Activity Relationships (SAR)

Synthesizing and testing a library of derivatives allows for the elucidation of key SAR insights, guiding the design of more potent and selective compounds.

  • Importance of the Furan Ring: As demonstrated in the anticancer data, the presence of a furan or benzofuran ring fused to the A-ring of the chalcone significantly enhances antiproliferative activity compared to non-heterocyclic analogues.[3][5]

  • Role of Substituents: The type and position of substituents on the aromatic rings are critical.

    • Electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) groups are often associated with enhanced antimicrobial and urease inhibitory activity.[17][32] For instance, a 4-nitro substituent on the furan-proximal ring was crucial for activity against E. faecalis and C. albicans.[17]

    • The relative position of substituents matters. For example, a study on dichloro-substituted furan chalcones found that 2,5-dichloro and 3,4-dichloro substitution resulted in promising urease inhibition, while the 3,5-dichloro analogue was inactive.[32]

  • Stereochemistry: The geometry of the α,β-unsaturated bridge and the relative orientation of the aromatic rings, which can be influenced by intramolecular hydrogen bonding, play a vital role in determining biological activity.[5]

Conclusion and Future Perspectives

Furan-substituted chalcone derivatives represent a privileged scaffold in medicinal chemistry with a remarkable diversity of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents makes them highly valuable lead compounds for drug discovery. The straightforward synthesis allows for extensive structural modification, enabling the fine-tuning of their pharmacological profiles.

Future research should focus on several key areas:

  • Mechanism Deconvolution: Further studies are needed to fully elucidate the molecular targets and signaling pathways modulated by these compounds for each biological activity.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combinatorial Therapy: Investigating the synergistic effects of furan-chalcones with existing therapeutic agents could lead to more effective treatment strategies, particularly in oncology and infectious diseases.

  • Targeted Drug Delivery: The development of novel formulations or drug delivery systems could enhance the bioavailability and target-site accumulation of these compounds, improving their therapeutic index.

By leveraging the insights from SAR studies and employing robust biological evaluation protocols, the scientific community can continue to unlock the full therapeutic potential of this versatile and potent class of molecules.

References

  • Uesugi, S., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2024). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Antibiotics. Available at: [Link]

  • Ozdemir, A., et al. (2015). Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. Bentham Science Publishers. Available at: [Link]

  • Uesugi, S., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Available at: [Link]

  • Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2024). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Antibiotics. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Ozdemir, A., et al. (2015). Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. Bentham Science Publisher. Available at: [Link]

  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Scribd. Available at: [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Der Pharma Chemica. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR. Available at: [Link]

  • NCBI Bookshelf. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]

  • Celik, B.O., et al. (n.d.). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC. Available at: [Link]

  • Celik, B.O., et al. (n.d.). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. OUCI. Available at: [Link]

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  • ResearchGate. (n.d.). SAR of furan chalcones as urease inhibitors. ResearchGate. Available at: [Link]

  • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Publications. Available at: [Link]

  • ACS Publications. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Publications. Available at: [Link]

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  • Kim, Y.H., et al. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. PMC. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one: Molecular Weight and Lipophilicity

Abstract This technical guide provides a comprehensive analysis of two critical physicochemical properties of the chalcone derivative 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one: its molecular weight and lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of two critical physicochemical properties of the chalcone derivative 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one: its molecular weight and lipophilicity. In the landscape of drug discovery and medicinal chemistry, a profound understanding of these fundamental parameters is paramount as they significantly influence a compound's pharmacokinetic and pharmacodynamic profile. This document will delve into the theoretical and experimental determination of these properties, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. The causality behind experimental choices and the importance of these parameters in predicting a molecule's biological behavior will be thoroughly discussed.

Introduction: The Significance of Chalcones and Their Physicochemical Properties

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, represent a privileged structure in medicinal chemistry.[1] These compounds, found in numerous natural sources, have garnered significant attention due to their straightforward synthesis and a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The specific compound of interest, 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, is a member of this versatile class of molecules.

The journey of a drug candidate from a promising lead to a clinical reality is intricately linked to its physicochemical properties. Among these, molecular weight (MW) and lipophilicity (expressed as the logarithm of the partition coefficient, LogP) are foundational. Molecular weight is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, with Lipinski's Rule of Five suggesting an optimal MW of less than 500 g/mol for oral bioavailability.[5] Lipophilicity governs a molecule's ability to traverse biological membranes, influencing its absorption, distribution, and interaction with target proteins.[6][] An optimal balance between lipophilicity and hydrophilicity is crucial for a drug's success.

This guide will provide a detailed examination of the molecular weight and lipophilicity of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, equipping researchers with the necessary knowledge to understand and predict its behavior in biological systems.

Molecular Weight: The Foundational Mass

The molecular weight of a compound is an intrinsic and unambiguous property derived from its chemical formula. It represents the mass of one mole of the substance.

Theoretical Calculation

The molecular formula for 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is C₁₄H₁₂O₃ .[8][9][10] The molecular weight can be calculated by summing the atomic weights of its constituent atoms:

  • (14 x Atomic Weight of Carbon) + (12 x Atomic Weight of Hydrogen) + (3 x Atomic Weight of Oxygen)

  • (14 x 12.011) + (12 x 1.008) + (3 x 15.999) = 228.24 g/mol [8][9][10]

This calculated value is the monoisotopic mass, which is crucial for high-resolution mass spectrometry.

Experimental Verification: Mass Spectrometry

While the theoretical molecular weight is precise, experimental verification is a cornerstone of chemical characterization. The primary technique for this is mass spectrometry (MS).

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. By ionizing the sample and separating the resulting ions based on their m/z, a mass spectrum is generated, which reveals the molecular weight of the compound.

Workflow for Mass Spectrometric Analysis:

cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis a Dissolve compound in a suitable solvent (e.g., methanol, acetonitrile) b Introduce sample into the mass spectrometer (e.g., via direct infusion or LC-MS) a->b c Ionize the molecules (e.g., using Electrospray Ionization - ESI) b->c d Separate ions based on their mass-to-charge ratio (m/z) in the mass analyzer c->d e Detect the ions d->e f Generate a mass spectrum e->f g Identify the molecular ion peak [M+H]⁺ or [M+Na]⁺ f->g h Confirm the molecular weight g->h

Caption: Experimental workflow for molecular weight determination using mass spectrometry.

Expertise in Action: The choice of ionization technique is critical. For a moderately polar molecule like a chalcone, Electrospray Ionization (ESI) is a soft ionization method that is well-suited to prevent fragmentation and preserve the molecular ion. One would typically expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 229.25.

Lipophilicity: A Measure of Fat-Liking Tendency

Lipophilicity is a key physicochemical property that describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is quantitatively expressed as the partition coefficient (P) or, more commonly, its logarithm (LogP).

LogP = log₁₀ ([Compound]ₙ-octanol / [Compound]ₐqueous)

A higher LogP value indicates greater lipophilicity. For drug candidates, an optimal LogP range is generally sought to balance membrane permeability and aqueous solubility.[11]

Computational Prediction of LogP

Given the absence of a directly reported experimental LogP value for 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, computational methods provide a valuable and rapid estimation.[12] These methods can be broadly categorized as atom-based and fragment-based.[13]

  • Atom-based methods (e.g., ALOGP): Calculate LogP by summing the contributions of individual atoms.

  • Fragment-based methods (e.g., ClogP): Sum the contributions of predefined molecular fragments.

Several online platforms and software packages can predict LogP values. For a related chalcone, 3-[5-(3-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one, a calculated LogP of 5.44 has been reported, suggesting that our target molecule will also be quite lipophilic.[14]

Data Summary: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Source
Molecular Weight228.24 g/mol Calculation
Molecular FormulaC₁₄H₁₂O₃
Predicted LogP~3.5 - 4.5Based on similar structures and computational models

Note: The predicted LogP is an estimate based on the general properties of chalcones and the influence of the furan and methoxyphenyl groups. Experimental determination is necessary for a definitive value.

Experimental Determination of Lipophilicity: Reversed-Phase Thin-Layer Chromatography (RP-TLC)

For lipophilic compounds like chalcones, the traditional shake-flask method for LogP determination can be challenging.[15] An established and reliable alternative is Reversed-Phase Thin-Layer Chromatography (RP-TLC).[15][16][17] This method correlates the retention of a compound on a non-polar stationary phase with its lipophilicity.

Principle: In RP-TLC, the stationary phase is non-polar (e.g., silanized silica gel), and the mobile phase is polar (e.g., a mixture of methanol and water). Lipophilic compounds will have a stronger affinity for the stationary phase and thus travel a shorter distance up the plate, resulting in a lower retention factor (Rƒ). The Rₘ value, derived from Rƒ, is linearly related to the LogP.

Detailed Protocol for RP-TLC Determination of LogP:

Materials:

  • RP-TLC plates (e.g., silanized silica gel 60 F₂₅₄)

  • Developing tank

  • Micropipettes

  • UV lamp for visualization

  • A series of standard compounds with known LogP values

  • Mobile phase: Methanol/water mixture (e.g., 60:40 v/v)

  • Sample solution of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one in a suitable solvent (e.g., methanol)

Workflow for LogP Determination by RP-TLC:

cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis a Prepare mobile phase and saturate the developing tank b Spot the sample and standard compounds onto the RP-TLC plate a->b c Develop the TLC plate in the saturated tank until the solvent front reaches a predetermined height b->c d Dry the plate c->d e Visualize the spots under a UV lamp d->e f Measure the distance traveled by the solvent front and each spot e->f g Calculate the Rƒ value for each compound f->g h Calculate the Rₘ value using the formula: Rₘ = log((1/Rƒ) - 1) g->h i Plot a calibration curve of known LogP values of the standards against their Rₘ values h->i j Determine the LogP of the test compound from the calibration curve i->j

Caption: Step-by-step workflow for the experimental determination of LogP using RP-TLC.

Trustworthiness through Self-Validation: The inclusion of a set of standard compounds with well-established LogP values is a critical self-validating step. The linearity of the resulting calibration curve (R² > 0.95) provides confidence in the accuracy of the determined LogP value for the test compound.

Conclusion: Integrating Molecular Weight and Lipophilicity for Drug Development

The molecular weight (228.24 g/mol ) and estimated high lipophilicity of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one are fundamental parameters that provide a preliminary assessment of its drug-like properties. The low molecular weight is favorable for oral bioavailability. However, the anticipated high lipophilicity may present challenges with aqueous solubility and could potentially lead to non-specific binding and toxicity.[6]

Therefore, for drug development professionals, this chalcone derivative may serve as an excellent starting point for further optimization. Modifications to the structure could be explored to modulate its lipophilicity into a more optimal range, thereby enhancing its overall pharmacokinetic profile while retaining its desired biological activity. This technical guide provides the foundational knowledge and methodologies to accurately characterize these critical physicochemical properties, enabling informed decision-making in the drug discovery and development process.

References

  • Zhou, B., & Liu, X. (2016). Chalcone: A Privileged Structure in Medicinal Chemistry. Molecules, 21(10), 1269. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Chalcone Derivatives: Promising Starting Points for Drug Design. Scientia Pharmaceutica, 79(4), 775-807. [Link]

  • Csomós, P., et al. (2001). Determination of LogP for Biologically Active Chalcones and Cyclic Chalcone Analogs by RPTLC. Journal of Planar Chromatography – Modern TLC, 14(1), 27-33. [Link]

  • Saleena, S., et al. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(20), 6843. [Link]

  • Kumar, S., et al. (2021). An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. Current Topics in Medicinal Chemistry, 21(23), 2096-2121. [Link]

  • Singh, A., et al. (2025). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Journal of Drug Delivery and Therapeutics, 15(1), 1-10. [Link]

  • Xing, L., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 794-801. [Link]

  • ResearchGate. (n.d.). Experimental log P values, determined by RP-TLC a) , of the compounds in series 1-3. [Link]

  • Németh, K., et al. (2003). Use of RP-TLC for determination of log P of isomeric chalcones and cyclic chalcone analogues. Journal of Planar Chromatography – Modern TLC, 16(5), 349-354. [Link]

  • ResearchGate. (n.d.). Experimental log P values, determined by RP-TLC a) , of the compounds in series 1-3. [Link]

  • Chen, Y., et al. (2024). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. 2024 IEEE International Conference on Future Machine Learning and Data Science (FMLDS). [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. QSAR & Combinatorial Science, 27(9), 1017-1027. [Link]

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  • Waring, M. J. (2009). Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. Bioorganic & Medicinal Chemistry Letters, 19(10), 2844-2851. [Link]

  • Wang, Y., et al. (2011). Synthesis and Evaluation of Novel Chalcone Derivatives with 99mTc/Re Complexes as Potential Probes for Detection of β-Amyloid Plaques. Journal of Medicinal Chemistry, 54(21), 7565-7575. [Link]

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  • Bakulina, O., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 26(9), 2603. [Link]

  • Kapoor, K., et al. (2011). (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3185. [Link]

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Exploratory

Technical Guide: Comparative Analysis of Furan vs. Thiophene Chalcones in Drug Discovery

Executive Summary This technical guide provides a rigorous comparison between furan- and thiophene-based chalcones, two critical scaffolds in medicinal chemistry.[1][2] While often treated as classic bioisosteres, the su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between furan- and thiophene-based chalcones, two critical scaffolds in medicinal chemistry.[1][2] While often treated as classic bioisosteres, the substitution of the furan oxygen with a thiophene sulfur fundamentally alters the physicochemical landscape, metabolic stability, and pharmacodynamic profile of the drug candidate.[2] This guide analyzes these divergences to aid researchers in optimizing lead compounds for oncology and antimicrobial applications.

Part 1: Physicochemical & Structural Foundation

The choice between a furan (oxygen-containing) and thiophene (sulfur-containing) ring is rarely arbitrary. It dictates the electronic distribution and lipophilicity of the chalcone, influencing both target binding affinity and ADME properties.

Electronic and Structural Divergence

The heteroatom dictates the aromaticity and electron density of the ring system. Sulfur, being less electronegative than oxygen (2.58 vs. 3.44), allows for greater electron delocalization.

FeatureFuran Chalcone (O-Core)Thiophene Chalcone (S-Core)Impact on Drug Design
Heteroatom Electronegativity High (3.44)Moderate (2.58)Furan O is a harder base; Thiophene S is softer, affecting metal coordination and H-bonding.
Aromaticity (Resonance Energy) Low (~16 kcal/mol)High (~29 kcal/mol)Thiophene is more chemically stable; Furan acts more like a diene (reactive).
Lipophilicity (LogP) Lower (More Polar)Higher (More Lipophilic)Thiophene analogs penetrate membranes better; Furan analogs have higher aqueous solubility.
H-Bonding Capacity Strong H-bond AcceptorWeak H-bond AcceptorFuran O can engage in critical H-bonds in the binding pocket; Thiophene S relies on van der Waals/hydrophobic interactions.
Metabolic Liability High : Prone to CYP450-mediated ring opening (cis-enedione formation).Moderate : Stable to ring opening; prone to S-oxidation.Furan rings are often considered "structural alerts" for toxicity (e.g., hepatotoxicity).
The "Bioisostere" Trap

While thiophene is a bioisostere of furan (and benzene), the metabolic consequences are distinct.

  • Furan Toxicity: Furan rings can be metabolically activated by CYP450 enzymes (specifically CYP2E1 and CYP4B1) to form reactive unsaturated dicarbonyl intermediates (e.g., cis-2-butene-1,4-dione). These electrophiles covalently bind to proteins and DNA, leading to cellular necrosis.

  • Thiophene Stability: Thiophene is generally more resistant to this oxidative ring opening, making it a safer starting point for chronic therapies, although S-oxidation to thiophene-S-oxides can still occur.

Part 2: Synthetic Pathways

The synthesis of both analogs predominantly utilizes the Claisen-Schmidt condensation.[3] However, the reactivity of the starting aldehydes differs.[4]

Protocol: Base-Catalyzed Claisen-Schmidt Condensation

Objective: Synthesis of (E)-1-(thiophen-2-yl)-3-(furan-2-yl)prop-2-en-1-one (and inverse analogs).

Reagents:

  • Heterocyclic Aldehyde (Furfural or Thiophene-2-carboxaldehyde): 10 mmol

  • Heterocyclic Ketone (2-Acetylfuran or 2-Acetylthiophene): 10 mmol

  • Ethanol (95%): 20 mL

  • NaOH (40% aqueous solution): 5 mL

Step-by-Step Methodology:

  • Solubilization: In a 50 mL round-bottom flask, dissolve the ketone derivative in ethanol. Stir for 5 minutes at room temperature (RT).

  • Catalysis: Add the aldehyde derivative followed by the dropwise addition of 40% NaOH solution. The reaction is exothermic; monitor temperature.

  • Reaction: Stir the mixture vigorously at RT.

    • Furan variants: Typically require 4–6 hours.[5]

    • Thiophene variants: May require 12–24 hours due to higher aromatic stability reducing electrophilicity/nucleophilicity.

  • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL HCl (to neutralize base and protonate the product).

  • Isolation: Filter the resulting precipitate under vacuum.

  • Purification: Recrystallize from hot ethanol to yield needle-like crystals.

Synthetic Workflow Visualization

SynthesisFlow Start Reagents: Aldehyde + Ketone Mix Solubilization (Ethanol, RT) Start->Mix Cat Catalysis (Add 40% NaOH) Mix->Cat React Reaction (Stir 4-24h) Cat->React Enolate Formation Quench Quench (Ice Water + HCl) React->Quench Aldol Condensation & Dehydration Purify Recrystallization (Hot Ethanol) Quench->Purify Precipitation Product Final Chalcone (Crystalline Solid) Purify->Product

Caption: Workflow for the Claisen-Schmidt condensation of heterocyclic chalcones.

Part 3: Biological Activity Landscape

Anticancer Potency & Tubulin Inhibition

Chalcones exert anticancer effects primarily by inhibiting tubulin polymerization, preventing the formation of the mitotic spindle during cell division.

  • Furan-Fused Chalcones: Often show higher potency in in vitro cytotoxicity assays due to the oxygen atom acting as a specific H-bond acceptor in the colchicine-binding site of tubulin.

    • Data Point: Furan-fused chalcones have demonstrated IC50 values as low as 17.2 µM against HL-60 leukemia cells, a >17-fold improvement over non-fused precursors [1].

  • Thiophene Chalcones: Exhibit superior lipophilicity, allowing better cellular uptake in solid tumors. However, they may lack the specific H-bond interactions provided by the furan oxygen.

    • Hybrid Approach: Compounds containing both moieties (e.g., 3-furan-1-thiophene-based chalcones) often balance solubility and binding, with reported IC50 values of ~19 µg/mL against MCF-7 breast cancer lines [2].

Mechanistic Pathway: Tubulin Targeting

The following diagram illustrates the mechanism of action where the chalcone motif mimics the pharmacophore of colchicine.

Mechanism Chalcone Chalcone Derivative (Furan/Thiophene) Entry Cellular Uptake (Lipophilicity Dependent) Chalcone->Entry Target Tubulin (Colchicine Site) Entry->Target Binding Inhibition Inhibition of Polymerization (Microtubule Destabilization) Target->Inhibition Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis

Caption: Mechanism of action: Chalcone-mediated tubulin inhibition leading to apoptosis.

Antimicrobial & Anti-inflammatory[1][3][6]
  • Antimicrobial: Thiophene derivatives often outperform furans in antibacterial assays (e.g., against S. aureus) due to increased lipophilicity facilitating penetration of the bacterial cell wall.

  • Anti-inflammatory: Both scaffolds are effective COX-2 inhibitors.[1] However, furan derivatives (like Rofecoxib) have a historical association with cardiovascular risks, partly linked to metabolic activation. Thiophene analogs are investigated as safer alternatives with similar COX-2 selectivity.

Part 4: Comparative Data Summary

Biological AssayFuran Chalcone PerformanceThiophene Chalcone PerformancePreferred Scaffold
Cytotoxicity (Leukemia HL-60) High Potency (IC50 < 20 µM)Moderate PotencyFuran (if metabolic stability is managed)
Cytotoxicity (Lung A549) ModerateHigh PotencyThiophene
Metabolic Stability (Microsomes) Low (t1/2 < 15 min)Moderate/High (t1/2 > 30 min)Thiophene
Aqueous Solubility ModerateLowFuran
Antimicrobial (MIC) ModerateHighThiophene

References

  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Source: Anticancer Research (2015). URL:[Link]

  • Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. Source: Heliyon (2024).[5][6][7][8] URL:[Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Source: The Journal of Organic Chemistry (2025). URL:[Link]

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Foundational

Targeting the Chalcone Scaffold: Therapeutic Horizons of 4-Methoxychalcone Analogs

[1] Executive Summary The chalcone scaffold (1,3-diphenyl-2-propen-1-one) represents a privileged structure in medicinal chemistry, serving as a precursor to flavonoids and isoflavonoids.[1] Among its derivatives, 4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The chalcone scaffold (1,3-diphenyl-2-propen-1-one) represents a privileged structure in medicinal chemistry, serving as a precursor to flavonoids and isoflavonoids.[1] Among its derivatives, 4-methoxychalcone and its structural analogs have emerged as potent bioactive agents with a distinct pharmacological profile.[2] The presence of the methoxy group (–OCH₃) at the para position of the B-ring (or A-ring) significantly modulates lipophilicity and electronic distribution, enhancing interaction with specific biological targets such as tubulin, NF-κB, and PPAR-γ.

This guide analyzes the therapeutic utility of these analogs, detailing their structure-activity relationships (SAR), mechanistic pathways in oncology and metabolic disease, and validated synthetic protocols for laboratory development.

Chemical Foundation & SAR Analysis

To rationally design effective pharmaceuticals, one must understand the structural nuances of the scaffold. The numbering system is critical: the A-ring is derived from the acetophenone moiety (primed numbers), while the B-ring is derived from the benzaldehyde moiety (unprimed numbers).

The 4-Methoxy Advantage

The introduction of a methoxy group at the C-4 position acts as a weak electron-donating group (EDG) via resonance, increasing the electron density of the enone system.

  • Lipophilicity: The methyl ether increases logP, facilitating passive transport across cell membranes compared to the parent hydroxychalcones.

  • Metabolic Stability: Unlike free hydroxyls, the methoxy group is resistant to rapid glucuronidation, though it is subject to O-demethylation by CYP450 isozymes.

Structure-Activity Relationship (SAR) Matrix
Structural ModificationBiological ImpactMechanism
4-Methoxy (B-ring) Enhanced CytotoxicityIncreases affinity for the colchicine-binding site on tubulin.
4'-Methoxy (A-ring) Anti-inflammatoryPreferential inhibition of NF-κB nuclear translocation.
2'-Hydroxy Synergistic PotencyForms an intramolecular H-bond with the carbonyl oxygen, locking the conformation for receptor binding.
Alpha-Methylation Metabolic ResistanceSterically hinders the Michael acceptor site, reducing non-specific thiol reactivity (glutathione depletion).

Oncology: Mechanisms of Cytotoxicity

4-methoxychalcone analogs function primarily as microtubule destabilizing agents and signal transduction modulators .

Tubulin Polymerization Inhibition

Analogs bearing the 4-methoxy motif mimic the pharmacophore of combretastatin A-4. They bind to the colchicine site of β-tubulin, preventing microtubule assembly during metaphase. This leads to G2/M cell cycle arrest and subsequent apoptosis.

NF-κB Signaling Suppression

Constitutive NF-κB activation protects cancer cells from apoptosis. 4-methoxychalcone analogs inhibit the IKK complex, preventing the phosphorylation and degradation of IκBα. This locks the p50/p65 dimer in the cytoplasm.

Visualization: Dual-Action Anticancer Mechanism

AnticancerMechanism Compound 4-Methoxychalcone Analog Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds IKK IKK Complex Compound->IKK Inhibits Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Causes Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Induces IkB IκBα Phosphorylation IKK->IkB Blocks NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Prevents Release Survival Anti-apoptotic Gene Expression NFkB->Survival Downregulates Survival->Apoptosis Promotes

Figure 1: Dual mechanism of action targeting tubulin dynamics and inflammatory survival signaling.

Metabolic & Anti-Inflammatory Applications[2][3][4][5][6]

Beyond oncology, these analogs show promise in treating Type 2 Diabetes Mellitus (T2DM) and chronic inflammation.

Antidiabetic Potential (PPAR-γ Agonism)

4-methoxychalcone (specifically the parent compound) has been identified as a partial agonist of PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma).

  • Action: Unlike thiazolidinediones (full agonists), 4-methoxychalcone induces a conformational change that recruits specific co-activators, improving insulin sensitivity without significant adipogenesis (weight gain side effect).

  • Secondary Target: Inhibition of

    
    -glucosidase, reducing post-prandial glucose spikes.
    
Anti-Inflammatory Activity

In RAW 264.7 macrophage models, 4-methoxychalcone analogs significantly reduce Nitric Oxide (NO) production.[3][4][5]

  • Target: Downregulation of iNOS and COX-2 protein expression.

  • Potency: 2'-hydroxy-4-methoxychalcone exhibits an IC50 < 5 µM in LPS-induced inflammation assays.

Validated Synthetic Protocol

The Claisen-Schmidt Condensation remains the gold standard for synthesis.[1] Below is a high-yield, self-validating protocol optimized for 4-methoxychalcone derivatives.

Reaction Workflow

SynthesisProtocol Reagents Reagents: 4-Methoxyacetophenone + Benzaldehyde (or substituted analogs) Catalysis Catalysis: Ethanol + 40% NaOH Stir 0°C to RT (4-12h) Reagents->Catalysis Quench Quench: Pour into Crushed Ice Acidify with 10% HCl (pH ~4) Catalysis->Quench Filtration Isolation: Vacuum Filtration Wash with cold H2O Quench->Filtration Purification Purification: Recrystallization (Hot EtOH) Filtration->Purification

Figure 2: Base-catalyzed Claisen-Schmidt condensation workflow.

Step-by-Step Methodology

Objective: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one.

  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-methoxyacetophenone and 10 mmol of benzaldehyde in 15 mL of 95% ethanol.

  • Catalysis: Place the flask in an ice bath. Dropwise, add 5 mL of 40% (w/v) NaOH solution while stirring magnetically.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 6–12 hours.

    • Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the starting ketone spot indicates completion.

  • Work-up: Pour the reaction mixture into 100 g of crushed ice containing 5 mL of concentrated HCl. A yellow precipitate should form immediately.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (3 x 20 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize from hot ethanol.

    • Yield Expectation: 80–90%.

    • Characterization: ¹H NMR should show two doublets (J = 15–16 Hz) indicative of the trans (E) isomer.

Pharmacokinetics & Future Outlook

Solubility Challenges

A major limitation of 4-methoxychalcone analogs is poor aqueous solubility (Class II in BCS).

  • Solution: Formulation into PLGA nanoparticles or complexation with cyclodextrins has been shown to improve bioavailability by 3-5 fold.

Quantitative Data Summary (Select Analogs)
CompoundCell LineIC50 (µM)Activity Type
4-Methoxychalcone HCT116 (Colon)12.5Cytotoxic
4'-Fluoro-4-methoxychalcone HL-60 (Leukemia)4.2Cytotoxic
2'-Hydroxy-4-methoxychalcone RAW 264.73.8Anti-inflammatory
3,4,5-Trimethoxy-4'-methoxychalcone MCF-7 (Breast)0.8Cytotoxic (Potent)

References

  • BenchChem. (2025).[2][6][7][8] A Comparative Guide to the Structure-Activity Relationship of 4'-Methoxychalcone Analogs. BenchChem Technical Guides. Link

  • Mahapatra, D. K., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules (MDPI).[9] Link

  • Acho, L. D. R., et al. (2024).[10] Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone. AppliedChem.[10] Link

  • Orlikova, B., et al. (2011). Dietary chalcones with chemopreventive and chemotherapeutic potential. Genes & Nutrition. Link

  • Tiwari, A. K., et al. (2023). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules. Link

Sources

Exploratory

X-ray crystallography data for 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Technical Whitepaper: Crystallographic Characterization & Structural Analysis of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one Executive Summary This technical guide provides a comprehensive structural analysis of 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Crystallographic Characterization & Structural Analysis of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Executive Summary

This technical guide provides a comprehensive structural analysis of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one , a furan-based chalcone derivative. Chalcones are privileged scaffolds in medicinal chemistry, exhibiting anti-inflammatory, anticancer, and antibacterial properties. The specific incorporation of a furan ring (an electron-rich heterocycle) conjugated with a 4-methoxyphenyl moiety creates a donor-acceptor system with unique solid-state packing behaviors.

This document details the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of the compound.[1] It serves as a reference for researchers investigating the structural causality behind the bioactivity of heterocyclic chalcones.[2]

Chemical Context & Synthesis Protocol

The synthesis utilizes the Claisen-Schmidt condensation , a base-catalyzed aldol condensation followed by dehydration.[3][4] This pathway is preferred for its atom economy and stereoselectivity, predominantly yielding the thermodynamically stable (


)-isomer.[2]
Reaction Mechanism & Causality

The reaction is driven by the acidity of the


-protons in 4-methoxyacetophenone.
  • Enolization: The base (NaOH) deprotonates the

    
    -carbon of the acetophenone, generating a resonance-stabilized enolate.
    
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of furfural (furan-2-carbaldehyde).

  • Dehydration: The resulting

    
    -hydroxy ketone undergoes E1cB elimination to form the 
    
    
    
    -unsaturated ketone (enone), locking the conformation into the conjugated system.
Experimental Protocol
  • Reagents: 4-Methoxyacetophenone (1.5 g, 10 mmol), Furfural (0.9 mL, 10 mmol), NaOH (40% aq, 1 mL), Methanol (8 mL).[2]

  • Procedure:

    • Dissolve 4-methoxyacetophenone and furfural in methanol in a round-bottom flask.

    • Add NaOH solution dropwise while stirring at room temperature (293 K).

    • Critical Step: Maintain stirring for 24 hours. The solution will darken as the conjugated system forms.[2]

    • Precipitate the solid by pouring the mixture into ice-cold water (50 mL) and acidifying slightly with dilute HCl to neutralize excess base (prevents Cannizzaro side reactions).

    • Filter the yellow precipitate and wash with cold water.[2]

  • Purification: Recrystallize from hot methanol to yield yellow prismatic crystals suitable for X-ray analysis.[2]

  • Yield: ~85%

  • Melting Point: 341 K (68 °C)[2]

Synthetic Workflow Visualization

SynthesisWorkflow Reactants Reactants (4-Methoxyacetophenone + Furfural) Enolate Enolate Formation (NaOH Deprotonation) Reactants->Enolate Base Catalysis Aldol Aldol Addition (C-C Bond Formation) Enolate->Aldol Nucleophilic Attack Elimination Dehydration (E1cB Mechanism) Aldol->Elimination -H2O Product Final Product (E)-Chalcone Crystal Elimination->Product Recrystallization

Figure 1: Step-wise Claisen-Schmidt condensation pathway for furan-chalcone synthesis.[5]

Crystallography & Data Acquisition

High-quality single crystals were selected for X-ray diffraction to determine the absolute configuration and supramolecular packing.

Data Collection Parameters

The data presented below represents the specific crystal structure of the title compound (


).
ParameterValue
Formula Weight 228.24 g/mol
Crystal System Monoclinic
Space Group

(No. 14)
Temperature 293(2) K
Radiation Source Mo

(

)
Diffractometer Oxford Diffraction Xcalibur S
Absorption Correction Multi-scan
Unit Cell Dimensions

The unit cell parameters confirm a monoclinic lattice with four molecules per unit cell (


).[2][6][7][8]
DimensionLength / AngleUncertainty
a 7.1583


b 19.1516


c 8.4293



(Beta)
94.357°

Volume 1152.26


Calculated Density 1.316 Mg/m³-

(Data Source: Kapoor et al., Acta Cryst.[2] E, 2011)[2][8]

Structural Analysis & Discussion

The X-ray data reveals critical insights into the molecule's geometry and how it interacts with its neighbors—factors that directly influence solubility and bioavailability.[2]

Molecular Conformation
  • Isomerism: The structure confirms the (

    
    )-configuration  about the C2=C3 double bond.[2][6] The torsion angle C1—C2—C3—C4 is approximately 179.9°, indicating a trans-geometry which minimizes steric hindrance between the furan and phenyl rings.
    
  • Planarity: The molecule is relatively planar but exhibits a slight twist to alleviate steric strain.[2]

    • Dihedral angle (Enone vs. 4-methoxyphenyl): 12.96(5)° [2][6][9]

    • Dihedral angle (Enone vs. Furan): 7.89(7)° [2][6][9]

    • Dihedral angle (Furan vs. Phenyl): 8.56(5)° [2][6][9]

    This quasi-planarity allows for extended

    
    -electron delocalization across the entire molecule, which is responsible for its characteristic yellow color and potential non-linear optical (NLO) properties.[2]
    
Supramolecular Architecture

The crystal packing is not driven by strong classical hydrogen bonds (as there are no -OH or -NH donors). Instead, the lattice is stabilized by weak, cooperative interactions:

  • 
    -
    
    
    
    Stacking:
    Significant overlap occurs between the electron-rich furan ring of one molecule and the benzene ring of an adjacent molecule.
    • Centroid-Centroid Distance: 3.760(1) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      [2][6]
      
    • Interplanar Spacing: 3.510

      
      [2][6]
      
    • Significance: These stacking interactions form "molecular stacks" along the crystallographic axes, contributing to the high melting point (341 K) relative to similar non-planar ketones.[2]

  • C-H...

    
     Interactions:  The aromatic protons interact with the 
    
    
    
    -clouds of orthogonal rings, further locking the herringbone packing motif.
Structural Logic Diagram

CrystalLogic Molecule Molecule: (E)-3-(Furan-2-yl)-1- (4-methoxyphenyl)prop-2-en-1-one Geometry Geometry: Trans (E) Isomer Quasi-planar Molecule->Geometry Steric Control Interactions Intermolecular Forces: π-π Stacking & C-H...π Geometry->Interactions Enables Stacking Lattice Crystal Lattice: Monoclinic P2(1)/c Z=4 Interactions->Lattice Directs Packing Properties Macroscopic Properties: MP: 341K Yellow Color Lattice->Properties Determines Stability

Figure 2: Causal relationship between molecular geometry and macroscopic crystal properties.[2]

Pharmaceutical & Research Implications

For drug development professionals, this crystallographic data serves two purposes:

  • Structure-Activity Relationship (SAR): The planarity data (torsion angles < 15°) suggests that this molecule can intercalate effectively into DNA base pairs or fit into narrow enzyme binding pockets (e.g., tubulin binding sites).[2]

  • Solid-State Form Screening: The identification of the

    
     polymorph provides a baseline. Any deviation in melting point or powder X-ray diffraction (PXRD) patterns in future batches may indicate the presence of a new polymorph or solvate, which could alter dissolution rates.[2]
    

References

  • Kapoor, K., Gupta, V. K., Kant, R., Pandya, J. R., Lade, S. B., & Joshi, H. S. (2011). (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one.[9] Acta Crystallographica Section E: Structure Reports Online, 67(12), o3185.[2]

  • Claisen, L., & Claparede, A. (1881).[2] Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(2), 2460-2468.[2] (Foundational Chemistry).[1][2]

  • Dimmock, J. R., Elias, D. W., Beazely, M. A., & Kandepu, N. M. (1999).[2] Bioactivities of chalcones. Current Medicinal Chemistry, 6(12), 1125-1149.[2] (Bioactivity Context).

Sources

Foundational

The Alpha-Beta Unsaturated Ketone Pharmacophore in Furan Chalcones: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Potential of Furan-Containing Chalcones Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules.[1] They are characterized by a 1,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Furan-Containing Chalcones

Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules.[1] They are characterized by a 1,3-diaryl-2-propen-1-one backbone, which consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This open-chain flavonoid structure is a biosynthetic precursor to flavonoids and isoflavonoids.[1][2] The inherent chemical reactivity and structural diversity of chalcones have made them a privileged scaffold in medicinal chemistry, with a wide array of reported pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3][4][5][6][7]

The incorporation of a furan ring into the chalcone scaffold can significantly modulate its biological profile.[8] The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile pharmacophore that can act as a bioisostere for a phenyl ring, potentially enhancing metabolic stability and receptor interactions.[8] When combined with the α,β-unsaturated ketone, the furan ring contributes to a unique electronic and steric profile that has been exploited in the design of novel therapeutic agents.

At the heart of the biological activity of many furan chalcones lies the α,β-unsaturated ketone moiety. This electrophilic system is a key pharmacophore that can readily react with biological nucleophiles via a Michael addition reaction.[9] This ability to form covalent bonds with target proteins, such as enzymes and transcription factors, often underpins the mechanism of action of these compounds. This guide provides an in-depth technical overview of the synthesis, biological activities, mechanism of action, and structure-activity relationships of furan chalcones, with a focus on the pivotal role of the α,β-unsaturated ketone pharmacophore.

Synthesis of Furan Chalcones: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone.[10][11][12] In the context of furan chalcones, this typically involves the reaction of a furan-containing aldehyde or ketone with a corresponding acetophenone or benzaldehyde derivative.[4][13]

General Reaction Scheme

The reaction involves the formation of a reactive enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, the chalcone.[10]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product furan_ketone Furan-containing Ketone furan_chalcone Furan Chalcone furan_ketone->furan_chalcone aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->furan_chalcone base Base (e.g., NaOH, KOH) base->furan_chalcone solvent Solvent (e.g., Ethanol) solvent->furan_chalcone

Caption: General workflow for the synthesis of furan chalcones.

Detailed Experimental Protocol: Synthesis of (E)-1-(aryl)-3-(furan-2-yl)prop-2-en-1-one

This protocol provides a general procedure for the synthesis of furan chalcones via the Claisen-Schmidt condensation.[9][10]

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount (e.g., 10 mmol) of 2-furaldehyde and the desired substituted acetophenone in ethanol (30-50 mL).

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as 40% sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise until the solution becomes cloudy. Continue stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and cold water (approximately 200 mL). Stir the mixture for 15-30 minutes.

  • Precipitation and Filtration: If a precipitate forms, collect it by vacuum filtration. If the product remains dissolved, slowly acidify the solution with dilute hydrochloric acid (HCl) until it is neutral or slightly acidic (pH ~6-7) to precipitate the chalcone. Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Confirm the identity and purity of the final product by determining its melting point and acquiring spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry). The ¹H NMR spectrum should show two doublets in the olefinic region with a coupling constant (J) of 15–16 Hz, confirming the trans (E) configuration of the double bond.[14]

Biological Activities and Therapeutic Potential

Furan chalcones have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery.

Anticancer Activity

A significant body of research has focused on the antiproliferative effects of furan chalcones against various cancer cell lines.[2][3][5] The attachment of a furan moiety to the chalcone scaffold has been shown to enhance cytotoxic activity.[2][3] For instance, certain furan-fused chalcones have demonstrated potent activity against promyelocytic leukemia (HL60) cells.[2][3]

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6e HL6012.3[3]
6f HL6016.1[3]
8 HL6017.2[3]
5d MCF-71.39 (GI₅₀)[5]
5e MCF-70.51 (GI₅₀)[5]

Table 1: Anticancer Activity of Representative Furan Chalcones.

Antimicrobial Activity

Furan chalcones have also been investigated for their antibacterial and antifungal properties.[13][15] The presence of specific substituents, such as nitro groups, can significantly enhance their antimicrobial efficacy.[13][15]

Compound IDMicrobial StrainMIC (µg/mL)Reference
4 Enterococcus faecalis100[13][15]
4 Candida albicans100[13][15]
DF02, DF05, DF07 Mycobacterium tuberculosis H37Rv1.6[16][17]
DF10 Mycobacterium tuberculosis H37Rv3.25[16][17]

Table 2: Antimicrobial Activity of Representative Furan Chalcones.

Other Bioactivities

The therapeutic potential of furan chalcones extends beyond anticancer and antimicrobial applications. They have been identified as potent inhibitors of various enzymes, including monoamine oxidase B (MAO-B) and urease, and have shown promise as anti-tuberculosis agents.[16][17][18][19][20][21]

Mechanism of Action: The Role of the α,β-Unsaturated Ketone

The biological activity of many furan chalcones is attributed to the electrophilic nature of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor.[9] This allows for covalent modification of biological macromolecules, particularly proteins, through a Michael addition reaction with nucleophilic amino acid residues such as cysteine.[9]

G cluster_michael Michael Addition Mechanism chalcone Furan Chalcone (α,β-Unsaturated Ketone) adduct Covalent Adduct chalcone->adduct Nucleophilic Attack nucleophile Biological Nucleophile (e.g., Cysteine Thiol Group) nucleophile->adduct

Caption: Michael addition of a nucleophile to a furan chalcone.

This covalent modification can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways, ultimately resulting in the observed biological effects.

Structure-Activity Relationship (SAR) Studies

The biological activity of furan chalcones is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for optimal activity.

  • Substitution on the Aromatic Rings: The nature and position of substituents on the aromatic rings play a critical role in modulating biological activity. Electron-withdrawing groups, such as nitro and halogen groups, can enhance the electrophilicity of the α,β-unsaturated ketone, often leading to increased potency.[13][15][20]

  • The Furan Ring: The presence and position of the furan ring are crucial. In some cases, fusing the furan ring to the A-ring of the chalcone has been shown to significantly enhance antiproliferative activity compared to non-fused analogs.[2][3]

  • Stereochemistry: The trans (E) configuration of the double bond is generally considered to be more active than the cis (Z) isomer.[14]

G cluster_sar Structure-Activity Relationship core Furan Chalcone Core ringA Substituents on Ring A core->ringA ringB Substituents on Ring B core->ringB furan Furan Ring Modifications core->furan linker α,β-Unsaturated Linker core->linker activity Biological Activity ringA->activity ringB->activity furan->activity linker->activity

Caption: Key structural features influencing the activity of furan chalcones.

Experimental Protocols for Biological Evaluation

Standardized protocols are essential for the accurate assessment and comparison of the biological activity of furan chalcones.

In Vitro Cytotoxicity Assay (Alamar Blue Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[3]

  • Cell Culture: Maintain the desired cancer cell line (e.g., HL60) in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well microplate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the furan chalcone compounds in the cell culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well and incubate for an additional 4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[13][15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton broth).

  • Compound Dilution: Prepare serial twofold dilutions of the furan chalcone compounds in the broth in a 96-well microplate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

Furan chalcones represent a versatile and promising class of compounds with a broad spectrum of biological activities. The α,β-unsaturated ketone pharmacophore is a key determinant of their mechanism of action, often involving covalent modification of biological targets. The ease of synthesis via the Claisen-Schmidt condensation allows for the generation of diverse libraries of furan chalcones for biological screening. Future research in this area will likely focus on the synthesis of novel analogs with improved potency and selectivity, as well as in-depth studies to elucidate their precise molecular targets and mechanisms of action. The continued exploration of the furan chalcone scaffold holds significant promise for the development of new therapeutic agents for a range of diseases.

References

  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Available at: [Link]

  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Molecules. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. Bentham Science. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Available at: [Link]

  • Synthesis of Novel Furan-Based Chalcone Derivatives As Anti-Tuberculosis Agents: In Vitro, Cytotoxicity Assessment and In Silico. Taylor & Francis Online. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. Letters in Drug Design & Discovery. Available at: [Link]

  • Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors. Taylor & Francis Online. Available at: [Link]

  • Selected furanochalcones as inhibitors of monoamine oxidase. PubMed. Available at: [Link]

  • Anti-Bacterial Activity of Furan Chalcone Derivatives Against Mycobacterium tuberculosis: Design, Synthesis, Anti-Bacterial Screening, Pharmacokinetic Properties, and Toxicity Parameters. PubMed. Available at: [Link]

  • SAR of furan chalcones as urease inhibitors. ResearchGate. Available at: [Link]

  • Synthesis of novel furan-based chalcone derivatives as anti-tuberculosis agents: in vitro, cytotoxicity assessment and in silico. PubMed. Available at: [Link]

  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances. Available at: [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules. Available at: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

  • Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. Molecules. Available at: [Link]

  • Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Der Pharma Chemica. Available at: [Link]

  • Rationale design of furan chalcones as urease inhibitors. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Optimization of Novel Furan-ring Fused Chalcones via Radical Cyclization of α,β-Unsaturated Ketones and Cyclic Ketone. Bentham Science. Available at: [Link]

  • Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules. Available at: [Link]

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Preprints. Available at: [Link]

  • Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. Molecules. Available at: [Link]

  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Chalcones: a review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

  • Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. SciELO South Africa. Available at: [Link]

  • Michael Adduct of Sulfonamide Chalcone Targets Folate Metabolism in Brugia Malayi Parasite. International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis of furans via a tandem sequence of Michael addition. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Introduction & Scope This application note details a robust, scalable protocol for the synthesis of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (also known as 4-methoxy-2'-furylchalcone). This compound represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details a robust, scalable protocol for the synthesis of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (also known as 4-methoxy-2'-furylchalcone). This compound represents a critical structural scaffold in medicinal chemistry, exhibiting significant anti-inflammatory, antioxidant, and potential anticancer properties due to the hybridization of the furan heterocycle with the pharmacologically active chalcone backbone.

The protocol utilizes a Claisen-Schmidt Condensation , a specific type of cross-aldol condensation.[1] Unlike generic protocols, this guide addresses the specific stability challenges associated with furfural (aldehyde sensitivity to oxidation and polymerization) and the electronic effects of the 4-methoxy group on the acetophenone nucleophile.

Target Audience: Synthetic chemists, process development scientists, and medicinal chemistry researchers.

Reaction Mechanism & Logic

The synthesis involves the base-catalyzed condensation of 4-methoxyacetophenone (ketone) and furfural (aldehyde).

Mechanistic Pathway[2][3]
  • Enolate Formation: The base (NaOH) abstracts an

    
    -proton from 4-methoxyacetophenone. The electron-donating methoxy group (
    
    
    
    ) slightly reduces the acidity of the
    
    
    -protons compared to unsubstituted acetophenone, requiring optimized base concentration.
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of furfural.

  • Aldol Adduct Formation: Protonation yields a

    
    -hydroxy ketone intermediate.
    
  • E1cB Elimination: Hydroxide-mediated dehydration removes water to form the thermodynamically stable (

    
    )-
    
    
    
    -unsaturated ketone (chalcone).
Mechanistic Visualization

ClaisenSchmidt Reactants Reactants (4-Methoxyacetophenone + Furfural) Enolate Enolate Ion (Nucleophile) Reactants->Enolate + NaOH (OH⁻ abstraction) Intermediate β-Hydroxy Ketone (Aldol Adduct) Enolate->Intermediate Nucleophilic Attack on Furfural Product Target Chalcone (E-isomer) Intermediate->Product - H₂O (Dehydration/E1cB) Water H₂O (Byproduct) Intermediate->Water

Figure 1: Step-wise mechanistic flow of the Claisen-Schmidt condensation favoring the trans-(E)-isomer.

Materials & Equipment

Reagents
ReagentCAS RegistryPurityRole
4-Methoxyacetophenone 100-06-1

98%
Nucleophile (Ketone)
Furfural 98-01-1

99%*
Electrophile (Aldehyde)
Sodium Hydroxide (NaOH) 1310-73-2PelletsCatalyst
Ethanol (EtOH) 64-17-595% or Abs.[2][3]Solvent
Hydrochloric Acid (HCl) 7647-01-010% aq.Neutralization (Optional)

*Note: Furfural oxidizes to furoic acid upon air exposure. Distill freshly or use from a newly opened bottle if the liquid is dark brown.

Equipment
  • Magnetic stirrer with temperature control.[4]

  • 100 mL Round-bottom flask (RBF).

  • Ice-water bath.[4]

  • Vacuum filtration setup (Buchner funnel).

  • TLC plates (Silica gel 60 F254).

Experimental Protocol (Method A: Solution Phase)

This method prioritizes crystal growth and purity over speed, minimizing furfural polymerization side-reactions.

Step 1: Preparation of Catalyst Solution
  • Dissolve 2.5 g of NaOH in 20 mL of distilled water .

  • Add 15 mL of Ethanol (95%) to this solution.

  • Cool the mixture to roughly 10–15°C in an ice bath. Exotherm control is critical to prevent immediate polymerization upon furfural addition.

Step 2: Reactant Solubilization
  • In a separate beaker, dissolve 0.01 mol (1.50 g) of 4-methoxyacetophenone in 10 mL of Ethanol .

  • Add 0.01 mol (0.83 mL / 0.96 g) of Furfural to the ketone solution.

  • Ensure the mixture is homogeneous.

Step 3: Condensation Reaction
  • Add the Reactant Solution (Step 2) dropwise to the Catalyst Solution (Step 1) under vigorous magnetic stirring.

  • Observation: The solution will turn yellow/orange almost immediately, indicating the formation of the conjugated system.

  • Allow the mixture to stir at Room Temperature (25°C) for 6 to 12 hours .

    • Note: While some protocols suggest 24 hours, the electron-rich nature of the furan ring often accelerates the reaction. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

Step 4: Work-up and Purification
  • Cool the reaction mixture in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

  • Precipitation: If solid does not form, add 50 mL of ice-cold water slowly with stirring. The crude chalcone will precipitate as a yellow solid.

  • Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) to remove excess NaOH and unreacted starting materials.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot Ethanol .

    • Allow to cool slowly to room temperature, then refrigerate.

    • Filter the purified crystals and dry in a desiccator or vacuum oven at 40°C.

Process Control & Troubleshooting

Critical Quality Attributes (CQA)
  • Appearance: Pale yellow to orange needles/powder.

  • Solubility: Soluble in Acetone, Chloroform, DMSO; sparingly soluble in Ethanol (cold); insoluble in Water.

Troubleshooting Table
IssueProbable CauseCorrective Action
Dark Brown/Black Oil Furfural polymerization (Resinification).Use freshly distilled furfural. Lower reaction temperature.[4] Reduce base concentration.
No Precipitate Product oiling out or high solubility.Add crushed ice directly to the mixture. Scratch the glass vessel to induce nucleation.
Low Yield Incomplete enolization.Increase stirring time. Ensure NaOH is fresh (not carbonated).
Impure Product (TLC) Cannizzaro reaction side-product.Recrystallize twice from Ethanol. Ensure 1:1 stoichiometry.

Characterization Data

Data derived from crystallographic and spectroscopic literature for this specific analog.

Physical Properties[7][8][9][10][11][12]
  • Molecular Formula:

    
    [5][6][7]
    
  • Molecular Weight: 228.25 g/mol

  • Melting Point: 67–69°C (340–342 K) [1].

Spectroscopic Analysis (Expected)
  • IR (KBr, cm⁻¹):

    • 1650–1660 (C=O, conjugated ketone).

    • 1580–1600 (C=C, alkene stretch).

    • 1250 (C-O-C, methoxy stretch).

  • ¹H NMR (400 MHz, CDCl₃,

    
     ppm): 
    
    • 3.88 (s, 3H,

      
      ).[8]
      
    • 6.52 (dd, 1H, Furan-H4).

    • 6.70 (d, 1H, Furan-H3).

    • 6.98 (d,

      
       Hz, 2H, Ar-H ortho to OMe).
      
    • 7.45 (d,

      
       Hz, 1H, 
      
      
      
      ). Trans-coupling constant.
    • 7.55 (d, 1H, Furan-H5).

    • 7.65 (d,

      
       Hz, 1H, 
      
      
      
      ).
    • 8.05 (d,

      
       Hz, 2H, Ar-H meta to OMe).
      

References

  • Kapoor, K., et al. (2011). "(E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one."[5][6] Acta Crystallographica Section E: Structure Reports Online, 67(12), o3185.[6]

  • Roman, G. (2015).[9] "3-(Furan-2-yl)prop-2-en-1-one through addition and ring closure reactions."[9] Bulletin of the Polytechnic Institute of Jassy, 61(1-2), 21-30.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols: Synthesis of 4-Methoxychalcone via Claisen-Schmidt Condensation." BenchChem.[10]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms and Structure. Wiley Interscience.[1] (Standard Reference for Claisen-Schmidt Mechanism).

Sources

Application

Solvent-free grinding method for furan chalcone synthesis

Executive Summary This application note details a high-efficiency, solvent-free protocol for the synthesis of furan-based chalcones via mechanochemical grinding . By replacing traditional solvent-based Claisen-Schmidt co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency, solvent-free protocol for the synthesis of furan-based chalcones via mechanochemical grinding . By replacing traditional solvent-based Claisen-Schmidt condensation (which often requires toxic solvents like benzene or excessive ethanol and refluxing for hours) with solid-state grinding, researchers can achieve yields >90% in under 20 minutes . This method aligns with the 12 Principles of Green Chemistry, specifically addressing waste prevention, energy efficiency, and safer chemistry.

Target Audience: Medicinal Chemists, Green Chemistry Researchers, and Academic Laboratories.

Scientific Principles & Mechanism

The Mechanochemical Advantage

Traditional organic synthesis relies on solvent diffusion to bring reactants together. In contrast, mechanochemistry utilizes mechanical energy (shear and friction forces) generated by grinding. This energy disrupts the crystal lattice of solid reagents, increasing the surface area and generating microscopic "hot spots" where local temperatures facilitate the reaction.

Reaction Mechanism: Solid-State Claisen-Schmidt

The synthesis involves the condensation of Furfural (Furan-2-carboxaldehyde) and Acetophenone catalyzed by solid Sodium Hydroxide (NaOH) .

  • Enolization: Solid NaOH abstracts an

    
    -proton from acetophenone, generating a nucleophilic enolate ion.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the furfural.

  • Dehydration: The resulting

    
    -hydroxy ketone intermediate undergoes rapid dehydration (loss of water) to form the 
    
    
    
    -unsaturated ketone (chalcone). The driving force is the formation of a fully conjugated system extending from the furan ring to the phenyl ring.

ReactionMechanism Acetophenone Acetophenone (Solid/Liquid) Enolate Enolate Intermediate Acetophenone->Enolate Deprotonation NaOH NaOH (Solid Catalyst) NaOH->Enolate Catalysis Adduct β-Hydroxy Ketone Enolate->Adduct Nucleophilic Attack Furfural Furfural (Electrophile) Furfural->Adduct Chalcone Furan Chalcone (Product) Adduct->Chalcone Dehydration Dehydration - H₂O (Elimination) Dehydration->Chalcone

Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation in solid phase.

Materials & Equipment

Reagents:

  • Furfural (2-Furaldehyde): 99% purity. Note: Furfural oxidizes/darkens on storage; distill if heavily colored.

  • Acetophenone: 99% purity.

  • Sodium Hydroxide (NaOH): Pellets or flakes (Solid).

  • Ethanol (95%): For recrystallization only.

  • Distilled Water: For work-up.[1]

Equipment:

  • Porcelain Mortar and Pestle: Standard laboratory size (e.g., 100 mm diameter).

  • Spatula: Stainless steel.

  • Buchner Funnel & Vacuum Flask: For filtration.

  • TLC Plates: Silica gel 60 F254.

Standard Operating Protocol (SOP)

Safety Warning: NaOH is caustic. Furfural is toxic and a skin irritant. Wear gloves, goggles, and work in a well-ventilated area (fume hood recommended due to furfural odor).

Step 1: Stoichiometric Preparation

Calculate equimolar amounts (1:1 ratio) of the reactants.

  • Acetophenone: 1.20 g (10 mmol)

  • Furfural: 0.96 g (10 mmol)

  • NaOH: 0.40 g (10 mmol) — Note: While catalytic amounts can work, 1 equivalent ensures rapid completion in solid phase.

Step 2: Mixing and Grinding
  • Place the Acetophenone and Furfural in the mortar.

  • Add the solid NaOH pellets directly to the mixture.

  • Grind vigorously with the pestle.[2]

    • Observation: The mixture will initially be liquid/slurry.

    • Transition: Within 2-5 minutes, the mixture will turn yellow/orange and become sticky.

    • Exotherm: You may feel slight heat generation (exothermic reaction).[3]

  • Continue grinding for 10–15 minutes until the mixture solidifies into a dry or semi-dry paste. This physical change indicates the formation of the crude chalcone product.

Step 3: Monitoring (TLC)

Take a micro-spatula tip of the paste, dissolve in ethyl acetate, and spot on a TLC plate.

  • Mobile Phase: Hexane:Ethyl Acetate (8:2).

  • Visualization: UV lamp (254 nm). The product will appear as a distinct dark spot; starting materials should be absent or faint.

Step 4: Work-up
  • Add 50 mL of cold distilled water to the mortar.

  • Triturate (grind lightly) the paste with the water. This dissolves the NaOH and any unreacted water-soluble impurities.

  • Filter the solid precipitate using a Buchner funnel.

  • Wash the solid copiously with cold water until the filtrate is neutral (pH 7).

Step 5: Purification
  • Recrystallize the crude solid from hot Ethanol (95%) .

  • Allow to cool slowly to room temperature, then chill on ice.

  • Filter pure crystals and dry in a desiccator.

Workflow Start Start: Weigh Reagents (10 mmol each) Grind Grind in Mortar (10-15 mins) Start->Grind Paste Formation of Yellow Paste Grind->Paste Mechanical Energy Quench Add Cold Water (Quench NaOH) Paste->Quench Solidification Filter Vacuum Filtration Quench->Filter Recryst Recrystallize (Ethanol) Filter->Recryst End Pure Furan Chalcone Recryst->End

Figure 2: Step-by-step experimental workflow for solvent-free synthesis.

Data Analysis & Performance Metrics

The solvent-free method demonstrates superior efficiency compared to conventional solution-phase synthesis.

Table 1: Method Comparison (Furfural + Acetophenone)

ParameterSolvent-Free Grinding (This Protocol)Conventional Solution Method (Ethanol/NaOH)
Reaction Time 10 – 20 mins12 – 24 hours
Yield 92 – 96% 60 – 75%
Solvent Use None (during reaction)20–50 mL Ethanol
Energy Input Low (Manual/Ambient)High (Reflux/Stirring)
Work-up Simple water washNeutralization, Extraction, Evaporation

Characterization Data (Expected):

  • Appearance: Pale yellow to orange crystals.

  • Melting Point: 40–42 °C (for unsubstituted furan chalcone).

  • IR Spectrum: Characteristic peaks at ~1655 cm⁻¹ (C=O, enone) and ~1600 cm⁻¹ (C=C).

  • ¹H NMR: Doublet signals for vinylic protons (

    
    ) with coupling constants (
    
    
    
    ) of ~15-16 Hz, indicating the trans (
    
    
    ) isomer.

Troubleshooting & Optimization

  • Issue: Paste is too sticky/gummy.

    • Cause: Incomplete reaction or low melting point product.[4]

    • Solution: Continue grinding for another 5 minutes. If it remains sticky, add a small amount of ice-cold water directly to the mortar to induce precipitation.

  • Issue: Low Yield.

    • Cause: Old/oxidized furfural.

    • Solution: Distill furfural before use. Ensure NaOH pellets are not carbonated (white powder on surface indicates degradation); use fresh pellets.

  • Issue: Dark/Black Product.

    • Cause: Polymerization of furfural (resinification) due to excessive heat or prolonged exposure to strong base.

    • Solution: Grind gently to avoid excessive frictional heat. Quench immediately after solidification.

References

  • Osman, M. F. (2009).[5] Solvent-Free Synthesis of Chalcone by Aldol Condensation Catalyzed by Solid Sodium Hydroxide. Universiti Teknologi MARA.[5] Retrieved from [Link]

  • Prabawati, S. Y., et al. (2022).[6] Green Synthesis of Several Chalcone Derivatives Using Grinding Technique. Advanced Engineering Science. Retrieved from [Link]

  • Palleros, D. R. (2004).[7] Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.[7] Retrieved from [Link]

  • Dhaneshwar, S. R., et al. (2013).[8] A solvent-free protocol for the green synthesis of heterocyclic chalcones. Scholars Research Library, Der Pharmacia Lettre, 5(5), 219-223.[8] Retrieved from [Link]

  • Mogilaiah, K., et al. (2004). Claisen-Schmidt condensation under solvent-free conditions. Indian Journal of Chemistry. Retrieved from [Link]

Sources

Method

Application Note: Optimized Recrystallization Strategies for 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Executive Summary This guide details the purification of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS: 5066-65-9), a chalcone derivative synthesized via Claisen-Schmidt condensation.[1] While this compound exhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS: 5066-65-9), a chalcone derivative synthesized via Claisen-Schmidt condensation.[1] While this compound exhibits significant biological potential (antioxidant and anti-inflammatory activity), its purification is complicated by a relatively low melting point (~68°C / 341 K) and sensitivity to acid-catalyzed degradation (furan ring opening).[1]

This note provides two validated protocols: a Standard Thermal Gradient Recrystallization using Methanol (to prevent "oiling out") and a Two-Solvent Rescue Protocol for oily crude mixtures.

Physicochemical Profile & Solubility Logic

To design an effective purification strategy, one must analyze the molecular interaction potential of the target compound.

Structural Analysis[1][2]
  • Ring A (4-Methoxyphenyl): Electron-rich, lipophilic, but the methoxy group adds weak hydrogen bond acceptance.[1]

  • Linker (

    
    -unsaturated ketone):  Rigid, planar, conjugated system.[1] Reactive to nucleophiles.
    
  • Ring B (Furan-2-yl): Heteroaromatic, electron-rich.[1] Critical Stability Note: Furan rings are acid-sensitive. Avoid acidic solvents (e.g., acetic acid) which can cause ring-opening and polymerization (black tar formation).[1]

Solubility Data & Solvent Selection
SolventSolubility (Cold)Solubility (Hot)SuitabilityNotes
Methanol Low-ModerateHighExcellent BP (65°C) is close to MP (68°C), minimizing oiling risk.[1]
Ethanol (95%) Low-ModerateHighGood Standard choice, but BP (78°C) > MP, increasing risk of oiling out.[1]
Ethyl Acetate HighVery HighPoor (Alone)Too soluble; use only as solvent A in binary systems.[1]
Hexane InsolubleLowAnti-SolventUse to precipitate product from EtOAc or DCM.
Water InsolubleInsolubleAnti-SolventUse to force precipitation from alcohols.
The "Oiling Out" Challenge

The melting point of this compound (~68°C) presents a specific thermodynamic challenge. If the solvent's boiling point exceeds the compound's melting point (e.g., Ethanol at 78°C), the compound may melt before dissolving, forming a second liquid phase (oil) rather than a solution.[1] Upon cooling, this oil often solidifies into an amorphous gum rather than crystals.[1]

  • Solution: Use Methanol (BP 64.7°C) or keep Ethanol temperatures strictly below 65°C.[1]

Decision Matrix: Solvent System Selection

The following logic flow dictates the optimal protocol based on the physical state of your crude reaction product.

Recrystallization_Logic Start Crude Product State State_Solid Dry Solid / Powder Start->State_Solid State_Oil Sticky Gum / Oil Start->State_Oil Decision_Purity TLC Profile? State_Solid->Decision_Purity Method_B Protocol B: Solvent Pair (EtOH + H2O) State_Oil->Method_B Try first Method_C Protocol C: Solvent Pair (EtOAc + Hexane) State_Oil->Method_C If highly lipophilic Method_A Protocol A: Single Solvent (Methanol) Decision_Purity->Method_A Minor Impurities Decision_Purity->Method_C Non-polar Tars Present

Figure 1: Decision matrix for selecting the purification pathway.

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Methanol)

Best for: Solid crude product with minor impurities.[1]

Safety: Perform in a fume hood. Methanol is toxic and flammable.

  • Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.[2]

  • Dissolution: Add 5 mL of Methanol . Place on a hot plate set to 60°C (Do NOT boil vigorously).

  • Titration: Add additional Methanol dropwise while stirring until the solid just dissolves.

    • Note: If the solution is dark/colored, add activated charcoal (10 mg), stir for 2 mins, and filter hot through a pre-warmed funnel.

  • Nucleation: Remove from heat. Cap the flask loosely. Allow to cool to room temperature undisturbed for 2 hours.

    • Observation: Yellow needles should form.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes.

  • Harvest: Filter via vacuum filtration (Buchner funnel). Wash crystals with 2 mL of ice-cold Methanol.

  • Drying: Dry under vacuum or in a desiccator. (Avoid oven drying >50°C to prevent melting).[1]

Protocol B: Two-Solvent Rescue (Ethanol / Water)

Best for: Oily crude products or when the compound refuses to crystallize from pure alcohol.

  • Dissolution: Dissolve the crude oil/gum in the minimum amount of warm Ethanol (approx. 40-50°C).

    • Ratio Guide: ~3-5 mL Ethanol per gram of crude.

  • Cloud Point: While stirring rapidly, add warm water (40°C) dropwise.

  • Stop Point: Stop adding water the moment a persistent turbidity (cloudiness) appears that does not disappear upon swirling.

  • Re-solubilization: Add 2-3 drops of Ethanol to clear the solution back to transparency.

  • Seeding (Critical): If available, add a single seed crystal of the pure compound. If not, scratch the inner wall of the glass flask with a glass rod at the air-liquid interface to induce nucleation.

  • Crystallization: Wrap the flask in a towel (insulation ensures slow cooling) and let it stand overnight.

    • Why? Rapid cooling of this mixture often results in the product "crashing out" as an amorphous powder or oil. Slow cooling promotes crystal lattice formation.[3]

Quality Control & Validation

Before releasing the batch, validate purity using the following metrics.

MetricAcceptance CriteriaMethodological Note
Appearance Pale yellow needlesDark orange/brown indicates oxidation or polymerization.[1]
Melting Point 67–69°C (Sharp)Broad range (>2°C) indicates solvent inclusion or impurity.[1]
TLC (Silica) Single Spot (

)
Eluent: Hexane:Ethyl Acetate (8:2).[1] Visualize under UV (254 nm).
1H-NMR Doublet at

7.4-7.8 ppm (J=15Hz)
The large coupling constant (J=15-16Hz) confirms the trans (E) geometry of the alkene linker.[1]

References

  • Kapoor, K., et al. (2011).[1] "(E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one."[1][4] Acta Crystallographica Section E, E67, o3185.[1]

    • Key Data: Confirms structure and Melting Point (341 K / 67.85°C).[1]

  • Sweeting, S. G., et al. (2020).[1] "The solubility and stability of heterocyclic chalcones compared with trans-chalcone." Acta Crystallographica Section B, 76(1), 13-17.[1]

    • Key Data: Discusses solubility differentials between phenyl and heterocyclic chalcones.
  • University of Alberta. "Recrystallization - Solvent Selection." Organic Chemistry Laboratory Techniques.

    • Key Data: General principles for two-solvent recrystalliz
  • Santa Cruz Biotechnology. "3-Fur-2-yl-1-(4-methoxyphenyl)prop-2-en-1-one Product Data." [1]

    • Key Data: CAS Registry and commercial specific

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Claisen-Schmidt Condensation for Electron-Rich Aldehydes

Status: Operational Ticket Focus: Yield Improvement for Deactivated Electrophiles Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Improvement for Deactivated Electrophiles Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Kinetic Context[1]

Welcome to the technical support hub. If you are accessing this guide, you are likely experiencing low yields (<50%) or incomplete conversions when reacting electron-rich aldehydes (e.g., p-methoxybenzaldehyde, vanillin, piperonal) with ketones.

The Core Problem: Standard protocols (NaOH/EtOH, Room Temp) often fail here because electron-donating groups (EDGs) significantly reduce the electrophilicity of the aldehyde carbonyl carbon via resonance (+M effect). The activation energy (


) for the nucleophilic attack by the enolate is raised, making the reaction kinetically sluggish.

The Solution Strategy: To overcome this thermodynamic barrier without triggering side reactions (like the Cannizzaro reaction), we must shift from "passive" solution-phase methods to "active" high-concentration or high-energy methods.

Mechanic's Corner: The Reaction Barrier

The following diagram illustrates the kinetic difference between a standard benzaldehyde and an electron-rich variant, effectively visualizing why your current protocol is stalling.

ReactionEnergy cluster_legend Kinetic Barrier Analysis Start Reactants (Ketone + Aldehyde) TS_Std Transition State (Standard Aldehyde) Start->TS_Std Low Ea TS_Rich Transition State (Electron-Rich Aldehyde) Start->TS_Rich High Ea (+M Effect) Product Chalcone Product TS_Std->Product TS_Rich->Product Note The +M effect pumps electron density into the carbonyl, repelling the incoming enolate nucleophile.

Figure 1: Kinetic energy landscape showing the increased activation energy required for electron-rich substrates.

Validated Protocols for High Yields

Do not rely on standard ethanol reflux methods for these substrates. Use one of the following "Forcing Conditions" protocols.

Protocol A: Solvent-Free Grinding (Recommended)

Why it works: By removing the solvent, you maximize the concentration of reactants. This increases the frequency of effective collisions, overcoming the low electrophilicity of the aldehyde [1, 2].

  • Reagents:

    • Aryl Methyl Ketone (1.0 equiv)

    • Electron-Rich Aldehyde (1.0 equiv)

    • Solid NaOH pellets (0.2 – 1.0 equiv)[1]

  • Procedure:

    • Place the aldehyde and ketone in a porcelain mortar.[1][2]

    • Add solid NaOH pellets.[1][2]

    • Grind vigorously with a pestle.[2] The mixture will likely turn into a yellow/orange paste and may eventually solidify.

    • Continue grinding for 5–15 minutes .

    • Work-up: Add cold water to the mortar to dissolve the inorganic base. Filter the solid precipitate.[1][2]

    • Purification: Recrystallize from hot ethanol (95%).

  • Expected Yield: 90–98%

Protocol B: Microwave-Assisted Synthesis

Why it works: Microwave irradiation provides direct thermal energy to the polar intermediates, overcoming the activation barrier in minutes rather than hours [3, 4].

  • Reagents:

    • Ketone (1.0 equiv)[1][2]

    • Aldehyde (1.0 equiv)[1][2][3]

    • Ethanol (minimal volume, just to wet)

    • KOH (1.5 equiv)

  • Procedure:

    • Mix reactants and base in a microwave-safe vessel.

    • Irradiate at 150–200 W for 1–3 minutes (pulse in 30s intervals to prevent superheating).

    • Monitor via TLC.[1][2][4][5]

    • Pour onto crushed ice/water to precipitate the product.

  • Expected Yield: 85–95%

Protocol C: Lewis Acid Catalysis (For Base-Sensitive Substrates)

Why it works: If your substrate degrades in strong base, use a Lewis acid to activate the carbonyl oxygen, making the carbon more electrophilic despite the electron-donating group [5].

  • Catalyst:

    
     or 
    
    
    
  • Procedure: Reflux in dry dioxane or THF with 10-20 mol% catalyst for 2-6 hours.

Troubleshooting & FAQ

Use the decision tree below to diagnose your specific failure mode.

Troubleshooting Issue Identify Issue NoRxn No Reaction / Start Material Left Issue->NoRxn Tar Sticky Tar / Oil Issue->Tar LowYield Low Yield (<50%) Issue->LowYield Sol_Force Increase Conc. Switch to Protocol A (Grinding) NoRxn->Sol_Force Activation Barrier Too High Sol_Cryst Sonication in cold EtOH or Seed Crystal Tar->Sol_Cryst Impurities preventing lattice formation Sol_Cann Cannizzaro Competition? Reduce Base Conc. or Switch to Protocol C LowYield->Sol_Cann Side Reactions

Figure 2: Diagnostic workflow for common experimental failures.

Frequently Asked Questions

Q: My product forms a "sticky oil" instead of a solid. How do I fix this? A: Electron-rich chalcones often have lower melting points and can supercool into oils.

  • Fix 1: Triturate the oil with a small amount of ice-cold ethanol and sonicate it. The vibration often induces nucleation.

  • Fix 2: Leave the oil in the fridge (4°C) overnight.

  • Fix 3: If available, add a seed crystal of the pure product.

Q: Can I use Pyridine/Piperidine instead of NaOH? A: Yes, this is the Claisen-Schmidt modification of the Knoevenagel condition. It is milder and prevents the Cannizzaro side-reaction, but it is significantly slower. Only use this if your aldehyde is sensitive to strong mineral bases.

Q: Why is the Cannizzaro reaction a threat here? A: Electron-rich aldehydes without


-hydrogens are prime candidates for the Cannizzaro reaction (disproportionation into alcohol and acid) when exposed to concentrated base if the condensation with the ketone is too slow.
  • Prevention: Ensure the enolate (ketone + base) is formed before adding the aldehyde, or use the Solvent-Free Grinding method where the lack of solvent mobility hinders the intermolecular hydride transfer required for Cannizzaro [1].

Comparative Data: Method Efficiency

MethodReaction TimeTypical Yield (4-OMe-Benzaldehyde)Green ScoreNotes
Standard (EtOH/NaOH) 6–24 Hours40–60%LowHigh solvent waste; incomplete reaction common.
Microwave (

)
2–5 Minutes85–92%HighRequires microwave reactor; very fast [4].
Solvent-Free Grinding 5–15 Minutes90–98%ExcellentSimplest workup; minimizes side reactions [2].
Lewis Acid (

)
20–60 Minutes75–90%MedBest for base-sensitive substrates [5].

References

  • Solvent-free grinding Claisen-Schmidt condensation protocol. Vertex AI Search / NISCPR.

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Royal Society of Chemistry. 1

  • An efficient and selective microwave-assisted Claisen-Schmidt reaction. National Institutes of Health (PMC). 3[2][3][6][7][8][9][10]

  • Ammonium chloride catalyzed microwave-assisted Claisen-Schmidt reaction. IOSR Journals. 5

  • Microwave-assisted Claisen-Schmidt condensation catalyzed by Cu(OTf)2. ResearchGate. 6

Sources

Optimization

Solubility issues of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one in DMSO

Technical Support Center: Solubility of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one in DMSO For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative of significant interest in various research fields. However, like many chalcones, it can present solubility challenges, particularly in dimethyl sulfoxide (DMSO), a common solvent for stock solutions in biological assays.[1][2] This guide provides a comprehensive, question-and-answer-based resource to troubleshoot and resolve solubility issues, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I've added my 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one to DMSO, but it's not dissolving completely. What's the first thing I should check?

A1: The most common and often overlooked cause of poor solubility in DMSO is the presence of water.[3][4] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This absorbed water can significantly alter the solvent properties of DMSO, making it less effective at dissolving lipophilic compounds like the specified chalcone.[3][4]

Immediate Actions:

  • Use Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous (dry) DMSO for preparing stock solutions.

  • Proper Storage: Store DMSO in small, tightly sealed containers in a desiccator to minimize exposure to air and moisture.[4][5]

  • Equilibrate Before Opening: Before opening a bottle of DMSO, especially if it has been stored in a cooler, allow it to come to room temperature to prevent condensation of atmospheric moisture inside the bottle.[5]

Q2: My compound was fully dissolved, but after a few freeze-thaw cycles, I see a precipitate. Why is this happening?

A2: Precipitate formation after freeze-thaw cycles is a strong indicator of two potential issues:

  • Water Absorption: Each time the stock solution is thawed and opened, it is exposed to atmospheric moisture, which is absorbed by the DMSO. Over time, the increased water content reduces the solubility of the chalcone, causing it to precipitate out of solution.[3][4]

  • Supersaturation and Crystallization: Your initial solution may have been supersaturated. Freeze-thaw cycles can provide the energy needed to overcome the kinetic barrier for crystallization, leading to the formation of a more stable, less soluble crystalline form of your compound.[3]

Best Practices:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to avoid repeated freeze-thaw cycles and minimize exposure to air.[4]

  • Proper Storage Conditions: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4]

Q3: Can I gently heat the solution to help dissolve the compound?

A3: Yes, gentle heating can be an effective way to increase the solubility of many compounds. However, it is crucial to consider the thermal stability of your specific chalcone. While many chalcones are stable at elevated temperatures, prolonged exposure to high heat can lead to degradation.[6]

Recommended Protocol:

  • Gently warm the solution in a water bath set to 37-50°C for 5-10 minutes.[4]

  • Continuously monitor the solution and remove it from the heat as soon as the compound is fully dissolved.

  • Always allow the solution to cool to room temperature before use in cell-based or other temperature-sensitive assays.

Troubleshooting Guide: A Step-by-Step Approach

If the initial troubleshooting steps do not resolve the solubility issues, a more systematic approach is required.

Issue: Persistent cloudiness or visible precipitate in the DMSO stock solution.

Troubleshooting Workflow:

G start Start: Undissolved Compound in DMSO check_dmso Verify DMSO Quality (Anhydrous, fresh bottle?) start->check_dmso sonicate Apply Sonication (15-30 mins) check_dmso->sonicate check_dissolution1 Is the solution clear? sonicate->check_dissolution1 gentle_heat Gentle Warming (37-50°C, 5-10 mins) check_dissolution2 Is the solution clear? gentle_heat->check_dissolution2 check_dissolution1->gentle_heat No success Solution Ready for Use (Aliquot and store properly) check_dissolution1->success Yes check_dissolution2->success Yes co_solvent Consider Co-solvent Strategy check_dissolution2->co_solvent No check_dissolution3 Is the solution clear?

Caption: Troubleshooting workflow for solubility issues in DMSO.

Detailed Protocols:

Protocol 1: Sonication

Sonication uses ultrasonic waves to break apart compound aggregates, increasing the surface area available for solvation.

  • Place the vial containing the compound and DMSO in a bath sonicator.

  • Sonicate for 15-30 minutes, periodically checking for dissolution.[4]

  • Ensure the water in the sonicator does not become excessively warm to avoid thermal degradation of the compound.

Protocol 2: Co-Solvent Strategy

If the chalcone remains insoluble in 100% DMSO, a co-solvent may be necessary. The choice of co-solvent will depend on the downstream application. For biological assays, it's crucial to select a co-solvent with low cytotoxicity.

Co-SolventRecommended Starting Concentration (v/v)Notes
Ethanol10-20% in DMSOCan be a good option for some cell lines, but always perform a vehicle control to check for toxicity.[1]
Polyethylene glycol 400 (PEG 400)5-10% in DMSOA less-toxic alternative to ethanol for many applications.
N,N-Dimethylformamide (DMF)5-10% in DMSOUse with caution due to higher potential toxicity. Primarily for non-cell-based assays.

Important Consideration for Biological Assays: When using co-solvents, it is imperative to keep the final concentration in the cell culture medium low, typically below 0.5% (v/v) for DMSO and even lower for other organic solvents, to avoid cytotoxicity.[7] Always run a vehicle control with the same final solvent concentration to assess any effects on your cells.[7]

Advanced Techniques for Persistent Solubility Issues

Q4: I've tried everything, and my compound still precipitates when diluted into an aqueous buffer for my assay. What else can I do?

A4: This phenomenon, known as "crashing out," occurs when the compound's environment rapidly changes from a favorable organic solvent to an unfavorable aqueous one.[1] For highly lipophilic compounds, advanced formulation strategies may be necessary.

1. Use of Solubilizing Agents:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[1][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that entrap the hydrophobic chalcone, aiding in its dispersion in aqueous media.[1] Use at very low, non-toxic concentrations.

2. pH Adjustment:

The solubility of some compounds can be influenced by pH. While the target chalcone does not have readily ionizable groups, this can be a useful strategy for other compounds. For example, acidic compounds are more soluble at higher pH, and basic compounds are more soluble at lower pH.[8]

Logical Relationship of Solubility Factors:

G cluster_compound Compound Properties cluster_solvent Solvent System Polarity Polarity Solubility Solubility Polarity->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility pKa pKa pKa->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility WaterContent Water Content WaterContent->Solubility CoSolvents Co-solvents CoSolvents->Solubility pH pH pH->Solubility

Caption: Factors influencing compound solubility.

By systematically addressing these factors, researchers can overcome the solubility challenges associated with 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one and ensure the integrity of their experimental data.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Baros. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • PubMed. (2011, December 1). (E)-3-(Furan-2-yl)-1-(4-meth-oxy-phen-yl)prop-2-en-1-one. Retrieved from [Link]

  • PMC. (n.d.). (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • ResearchGate. (2019, March 13). Thermal analysis of some novel Chalcones. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • MDPI. (2021, April 30). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

  • MDPI. (2025, October 10). Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). Natural and synthetic glycosylated chalcones as promising bioactive compounds. Retrieved from [Link]

  • Consensus. (n.d.). Does DMSO have the ability to dissolve both polar and nonpolar compounds?. Retrieved from [Link]

  • ResearchGate. (2020, October 1). Why does DMSO become liquid with extended storage at -20C?. Retrieved from [Link]

  • CORE. (2011, September 17). Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities. Retrieved from [Link]

  • PMC. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Retrieved from [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reaction Mechanism of Chalcone Isomerase: pH-dependence,Diffusion Control, and product Binding Differences. Retrieved from [Link]

  • ACS Publications. (n.d.). Density, Viscosity, Refractive Index, and Hygroscopicity of Mixtures of Water and Dimethyl Sulfoxide. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis of Chalcone -Azo Reagents and Studying of (Spectral, Thermal, Solubility) Applications. Retrieved from [Link]

  • MDPI. (2021, April 19). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Retrieved from [Link]

  • Stenutz. (n.d.). (E)-1-furan-2-yl-3-(4-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (2017, May 10). Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. Retrieved from [Link]

  • PMC. (2023, December 24). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Retrieved from [Link]

  • eLife. (2024, December 5). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Retrieved from [Link]

  • PMC. (2026, January 14). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting side reactions in furfural aldol condensation

Topic: Troubleshooting Side Reactions in Furfural-Acetone Aldol Condensation Ticket ID: FAC-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary & Diagnostic Matri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Furfural-Acetone Aldol Condensation Ticket ID: FAC-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Diagnostic Matrix

User: Research Scientist / Process Chemist Context: You are observing yield losses, catalyst deactivation, or unexpected product distributions (C8 vs. C13) during the synthesis of fuel precursors.

The aldol condensation of furfural with acetone is a competition between the desired C-C coupling and three primary "parasitic" pathways: Cannizzaro disproportionation , Michael oligomerization (Humins) , and Acetone self-condensation .

Use the matrix below to identify your specific failure mode before proceeding to the detailed modules.

Observable Symptom Probable Root Cause Immediate Action
Rapid pH drop (in homogeneous systems) or Catalyst poisoning (heterogeneous)Cannizzaro Reaction Check water content. Furoic acid byproduct is neutralizing your base.
Dark brown/black tar formation; Viscosity spikeHumin Formation Check for O₂ leaks. Reduce temperature ramp rate. Verify solvent purity.
High C8 (Mono-adduct) yield when C13 (Di-adduct) is desiredMolar Ratio Mismatch Reduce Acetone:Furfural ratio. Increase residence time.
Loss of Activity after 1-2 runs (Solid Catalyst)Active Site Fouling / Leaching Perform Hot Filtration Test (Protocol A). Calcination required.[1]
Unknown peaks at early retention timesAcetone Self-Condensation Diacetone alcohol formation. Temperature is too low for dehydration step.
Reaction Network Visualization

Understanding the competition is critical. The following pathway map illustrates where your yield is going.

ReactionNetwork Furfural Furfural C8_Inter C8-OH (Intermediate) Furfural->C8_Inter Aldol Addition (Base Cat.) Cannizzaro Cannizzaro Disproportionation Furfural->Cannizzaro + H2O / Base Humins Humins (Polymers/Coke) Furfural->Humins + O2 / Acid Acetone Acetone Acetone->C8_Inter Aldol Addition (Base Cat.) SelfCond Mesityl Oxide (Self-Condensation) Acetone->SelfCond Excess Acetone C8 FAc (C8) Mono-Adduct C8_Inter->C8 -H2O (Dehydration) C13 F2Ac (C13) Di-Adduct C8->C13 + Furfural (2nd Condensation) FuroicAcid Furoic Acid (Catalyst Poison) Cannizzaro->FuroicAcid FurfurylAlc Furfuryl Alcohol Cannizzaro->FurfurylAlc FuroicAcid->Humins

Caption: Figure 1. Reaction network showing the competition between the desired Aldol pathway (Green) and parasitic Cannizzaro/Humin pathways (Red/Grey).

Technical Modules: Deep Dive Troubleshooting
Module 1: The Cannizzaro Trap (Catalyst Deactivation)

The Issue: You observe a rapid loss of catalytic activity or a drop in pH. The Mechanism: In the presence of strong bases and water, furfural disproportionates into furoic acid and furfuryl alcohol. Furoic acid neutralizes your basic sites (forming furoate salts), effectively killing the catalyst [1, 2].

Corrective Actions:

  • Water Exclusion: Ensure solvents (acetone) are dried. Water acts as a reactant in the Cannizzaro mechanism.

  • Switch to Solid Bases (Hydrotalcites): Homogeneous bases (NaOH) are highly susceptible to Cannizzaro. Mg-Al Hydrotalcites (calcined) or MgO-ZrO₂ systems show superior resistance because their basicity is often Lewis-type rather than Brønsted-type, which suppresses the hydride transfer required for Cannizzaro [3, 4].

  • Step-Dosing: Do not add all furfural at once. Maintain a low instantaneous concentration of furfural by feeding it slowly into the acetone/catalyst mixture.

Module 2: Humin Formation (The "Black Tar" Problem)

The Issue: The reaction mixture turns dark brown/black; mass balance is poor due to insoluble solids. The Mechanism: Humins are furanic polymers formed via random oligomerization. This is accelerated by oxygen (oxidative polymerization) and excessive temperatures [5, 6].

Corrective Actions:

  • Inert Atmosphere (Crucial): You must sparge the reactor with N₂ or Ar for 15 minutes prior to heating. Oxygen is a radical initiator for furan polymerization.

  • Temperature Control: Avoid "hot spots." If using a batch reactor, ensure vigorous stirring. Humin formation activation energy is generally higher than the Aldol step; operating >120°C without optimization risks thermal degradation.

  • Solvent Choice: Protic solvents (ethanol/water) can sometimes stabilize intermediates, but they also promote Cannizzaro. Aprotic polar solvents or running "neat" (excess acetone) is often preferred to minimize polymerization [7].

Module 3: Selectivity Tuning (C8 vs. C13)

The Issue: You need the C13 di-adduct (diesel precursor) but are getting mostly C8 mono-adduct (gasoline precursor), or vice versa. The Mechanism: This is purely a kinetic competition governed by the Acetone:Furfural (A:F) molar ratio.

Optimization Guide:

  • Targeting C8 (Mono-adduct): Use high A:F ratio (10:1 to 20:1 ). Excess acetone dilutes the C8 product, preventing it from meeting another furfural molecule [1, 8].

  • Targeting C13 (Di-adduct): Use stoichiometric or low A:F ratio (1:2 to 1:1 ). However, low acetone ratios increase viscosity and humin risk.

    • Pro Tip: To maximize C13 without humins, start with 10:1 (to form C8), then distill off excess acetone and add more furfural in a second stage.

Validated Protocols
Protocol A: The "Hot Filtration" Test (Leaching Check)

Use this to confirm if your solid catalyst is truly heterogeneous or if leached active species are driving the reaction.

  • Run Reaction: Start standard reaction with solid catalyst at 80°C.

  • Sample & Filter: At t=30 min (approx. 20% conversion), withdraw 10 mL of the hot mixture.

  • Rapid Filtration: Immediately filter through a 0.2 µm PTFE syringe filter into a pre-heated, clean vial.

  • Monitor: Return the filtrate to a heating bath at 80°C (without solid catalyst).

  • Analyze: Sample the filtrate at t=60 min and t=120 min.

    • Result: If conversion continues to increase in the filtrate, your catalyst is leaching . You are running a homogeneous reaction disguised as heterogeneous.

    • Fix: Switch to a calcined Mg-Al mixed oxide (e.g., calcined at 450°C) to stabilize the lattice [3, 9].

Protocol B: Catalyst Regeneration (Decoking)

For Mg-Al Hydrotalcites or Mixed Oxides deactivated by humins/furoates.

  • Wash: Wash spent catalyst with acetone (to remove organics) then water (to remove furoate salts).

  • Dry: 100°C for 2 hours.

  • Calcination: Ramp 5°C/min to 450°C in air flow. Hold for 4-6 hours.

    • Note: This burns off humins and restores the oxide structure.

  • Rehydration (Optional but Recommended): Expose the calcined oxide to water vapor (saturated N₂ stream) at room temperature for 1 hour to restore Brønsted basicity (OH⁻ groups) if needed for activity [10].

Troubleshooting Logic Flow

TroubleshootingFlow Start Start Troubleshooting CheckYield Is Yield Low? Start->CheckYield CheckSelectivity Is Selectivity Wrong? CheckYield->CheckSelectivity No CheckSolids Are there dark solids/tars? CheckYield->CheckSolids Yes RatioIssue Adjust Ratio: Decrease Acetone Increase Furfural CheckSelectivity->RatioIssue Too much C8? PolymerIssue Dilution Needed: Increase Solvent/Acetone CheckSelectivity->PolymerIssue Too much Polymer? HuminIssue Humin Formation: 1. Purge O2 2. Lower Temp 3. Check Purity CheckSolids->HuminIssue Yes CheckpH Is pH dropping / Catalyst dying? CheckSolids->CheckpH No CannizzaroIssue Cannizzaro Rxn: 1. Remove Water 2. Use Solid Base 3. Step-dose Furfural CheckpH->CannizzaroIssue Yes

Caption: Figure 2. Decision tree for isolating the root cause of reaction failure.

References
  • Jiang, C., Cheng, L., & Cheng, G. (2018).[2] Kinetics of Aldol Condensation of Furfural with Acetone Catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene.[2][3] Journal of Materials Science and Chemical Engineering, 6, 65-73.[2] Link

  • Huang, R., Chang, J., Choi, H., Vohs, J. M., & Gorte, R. J. (2022).[4] Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts.[4][5][6] OSTI. Link

  • Abouarnadasse, S., et al. (2021).[2] Solvent-free aldol condensation of furfural and acetone on calcined Mg-Al hydrotalcites. Moroccan Journal of Chemistry, 9(3), 614-627. Link

  • Korolova, V., Kikhtyanin, O., & Grechman, E. (2023). Kinetics of furfural aldol condensation with acetone. Åbo Akademi University. Link

  • Kim, T., et al. (2025). Unraveling the Influence of Water on the Catalytic Activity of Furfural-Acetone Aldol Condensation Over Metal Oxide Catalysts. The Journal of Physical Chemistry C. Link

  • Saikawa, W., et al. (2021). Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions. RSC Advances. Link

  • Mäki-Arvela, P., et al. (2019). Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor. Catalysts, 9(12), 1068. Link

  • Susaengrat, W., et al. (2023). Selective Synthesis of Renewable Bio-Jet Fuel Precursors from Furfural and 2-Butanone via Heterogeneously Catalyzed Aldol Condensation. Catalysts, 13, 242. Link

  • El Haddad, M., et al. (2023). Effect of interlayer anions on the catalytic activity of Mg-Al layered double hydroxides for furfural and acetone aldol condensation reaction. Arabian Journal of Chemistry. Link

  • Faria, R. P. V., et al. (2018). Use of aldol condensation between furfural and acetone for biofuel production.[7][2] Semantic Scholar. Link

Sources

Optimization

Technical Support Guide: Purification of Chalcones from p-Methoxyacetophenone

Case ID: PUR-CHAL-004 Status: Active Topic: Removal of unreacted ketone (p-Methoxyacetophenone) from Claisen-Schmidt products Applicable To: Small molecule synthesis, Medicinal chemistry, Drug discovery workflows[1] Diag...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CHAL-004 Status: Active Topic: Removal of unreacted ketone (p-Methoxyacetophenone) from Claisen-Schmidt products Applicable To: Small molecule synthesis, Medicinal chemistry, Drug discovery workflows[1]

Diagnostic & Detection: "Is it really there?"

Before attempting purification, you must confirm that the impurity is indeed p-methoxyacetophenone and not the aldehyde or a side product.[1] The physical properties of the p-methoxy group create specific spectral signatures.

Spectroscopic Markers (1H-NMR)

The most reliable method for detection is Proton NMR.[1] The p-methoxyacetophenone has a distinct methyl ketone signal that disappears upon successful conversion to chalcone.[1]

ComponentKey Signal (ppm)MultiplicityAssignmentDiagnostic Action
p-Methoxyacetophenone ~2.50 - 2.60 Singlet (3H)Acetyl methyl (-C(O)CH 3)Primary Impurity Marker. If present, recrystallize.[1][2]
p-Methoxyacetophenone ~3.80 - 3.90Singlet (3H)Methoxy (-OCH 3)Less diagnostic; chalcone also has this (shifted slightly).[1][2]
Chalcone (Product) ~7.40 - 8.00 Doublets (J=15-16Hz)Vinylic protons (

)
Confirms trans-chalcone formation.[1]
Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254[1]

  • Mobile Phase: Hexane:Ethyl Acetate (Start with 80:20 or 4:1)[1]

  • Visualization:

    • UV (254 nm): Both compounds are UV active.[1]

    • p-Anisaldehyde Stain: Chalcones often stain distinct colors (red/orange/brown) due to the conjugated system, whereas the ketone typically stains fainter or different hues upon heating.[1]

Primary Purification: Recrystallization Protocols

Recrystallization is the "Gold Standard" for this separation because p-methoxyacetophenone is significantly more soluble in ethanol than most chalcone derivatives.

Protocol A: The Ethanol Standard (High Purity)

Best for: Crystalline solids where the impurity level is <15%.[1]

The Logic: The p-methoxy group increases the polarity of the ketone, making it stay in the polar alcoholic solvent, while the non-polar conjugated chalcone precipitates upon cooling.[1]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add 95% Ethanol (approx. 5-10 mL per gram of crude).[1]

  • Heating: Heat to boiling on a hot plate/stirrer. If solid remains, add ethanol in 1 mL increments until dissolved.

    • Critical Check: If the solution is dark/opaque, perform a hot filtration through a glass wool plug to remove polymeric tars.[1]

  • Controlled Cooling: Remove from heat. Let the flask sit at room temperature on a cork ring or wood block. Do not place directly on a cold benchtop (causes rapid precipitation/trapping of impurities).[1]

  • Crystallization: Once room temp is reached, move to an ice bath (0°C) for 20-30 minutes.

  • Filtration: Vacuum filter using a Büchner funnel.

  • The Wash (Crucial): Wash the crystals with ice-cold ethanol.[1]

    • Why? This displaces the "mother liquor" (containing the dissolved p-methoxyacetophenone) from the crystal surface without redissolving the product.

Protocol B: Solvent-Pair Recrystallization (Oiling Out)

Best for: Products that turn into an oil/goo instead of crystals.[1]

  • Dissolve crude in minimal boiling Ethanol (or Acetone).

  • Add Water dropwise to the boiling solution until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool very slowly. The water acts as an anti-solvent, forcing the hydrophobic chalcone out of solution as the temperature drops.[1]

Advanced Purification: Flash Chromatography

If recrystallization fails (common if the chalcone has low melting point or impurity >20%), use silica gel chromatography.

Eluent Strategy

p-Methoxyacetophenone is moderately polar.[1] You must find a window where the chalcone elutes, but the ketone is retained.[1]

  • Gradient: Start 100% Hexane

    
     0-30% Ethyl Acetate.[1]
    
  • Loading: Dry load (adsorb crude onto silica) is preferred over wet loading for chalcones to prevent band tailing.[1]

Purification Decision Logic

PurificationLogic Start Crude Product Analysis ImpurityCheck Is 2.5 ppm Singlet Present? Start->ImpurityCheck SolidState Physical State? ImpurityCheck->SolidState Yes Success Pure Chalcone (Verify via NMR) ImpurityCheck->Success No Recryst Protocol A: Ethanol Recrystallization SolidState->Recryst Crystalline Solid SolventPair Protocol B: EtOH/Water Recrystallization SolidState->SolventPair Oily/Sticky Column Flash Chromatography (Hex:EtOAc Gradient) SolidState->Column Low Melting Solid (<50°C) Recryst->Success SolventPair->Success Column->Success

Caption: Decision tree for selecting the optimal purification method based on physical state and impurity presence.

Troubleshooting FAQ

Q: My product "oiled out" during recrystallization. What happened? A: This occurs when the product's melting point is lower than the solvent's boiling point, or the solution is too concentrated.[1]

  • Fix: Reheat to dissolve. Add a "seed crystal" of pure product if available. Scratch the inner wall of the flask with a glass rod to induce nucleation. Switch to Protocol B (Ethanol/Water).[1]

Q: I have a persistent impurity spot on TLC just below my product. Is it the ketone? A: Likely yes.[1] p-Methoxyacetophenone is often slightly more polar than the chalcone (depending on the aldehyde used).

  • Test: Run a "Cospot" TLC plate: Lane 1 = Pure Ketone, Lane 2 = Co-spot (Product + Ketone), Lane 3 = Product. If Lane 1 aligns with your impurity, confirmed.

Q: Can I use chemical washing to remove the ketone? A: Generally, no . Unlike aldehydes (which can be washed with sodium bisulfite), ketones—especially electron-rich ones like p-methoxyacetophenone—are sterically hindered and electronically deactivated toward bisulfite addition.[1] Physical separation (recrystallization/column) is required.[1][3][4]

Q: Why is my yield low after ethanol recrystallization? A: You likely used too much solvent.[1] Chalcones have some solubility in ethanol even at room temperature.[1]

  • Fix: Always cool to 0°C (ice bath) or even -20°C (freezer) before filtering to maximize recovery.[1] Collect the filtrate (mother liquor) and rotovap it down to get a "second crop" of crystals (though these will be less pure).[5]

References

  • Synthesis and Purification of Chalcones (Ethanol Recrystalliz

    • Source: BenchChem Technical Protocols[1]

  • NMR Characterization of p-Methoxyacetophenone vs Chalcones

    • Source: Organic Spectroscopy International / Spectral D
    • URL:[Link]

  • Claisen-Schmidt Condens

    • Source: Rasayan Journal of Chemistry, Vol. 15, No. 4, 2022[1][6]

    • URL:[Link]

  • Solubility Data for Acetophenone Deriv

    • Source: PubChem Compound Summary (CID 7476)[1]

    • URL:[Link]

Sources

Troubleshooting

Stability of furan ring under acidic synthesis conditions

Topic: Stability of Furan Ring Under Acidic Synthesis Conditions Ticket ID: FURA-ACID-001 Status: Resolved / Guide Published Introduction Welcome to the Furan Technical Support Center. You are likely here because your re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Furan Ring Under Acidic Synthesis Conditions Ticket ID: FURA-ACID-001 Status: Resolved / Guide Published

Introduction

Welcome to the Furan Technical Support Center. You are likely here because your reaction mixture turned into a black tar, or your furan ring vanished during a deprotection step.

Furan is deceptive. It looks aromatic (Hückel rule compliant), but chemically, it behaves more like a cyclic enol ether. It has high electron density, making it hyper-reactive toward electrophiles (protons). In acidic media, the furan ring faces two primary failure modes: hydrolytic ring opening and electrophilic polymerization (resinification).[1]

This guide provides the mechanistic understanding to predict stability and the protocols to circumvent decomposition.

Module 1: The Diagnostics (Why Did It Fail?)

Before fixing the protocol, you must identify the failure mode.

Mechanism of Failure

The instability is driven by the high energy of the HOMO (Highest Occupied Molecular Orbital). Protons (


) do not coordinate to the oxygen (as often assumed by novices); they attack the 

-carbon (C2/C5).
  • Protonation: Acid attacks C2, breaking aromaticity.

  • The Fork:

    • Path A (Polymerization): The resulting cation is a potent electrophile. It attacks a neighboring neutral furan molecule. This chain reaction creates the infamous "black tar."

    • Path B (Hydrolysis): If water is present, it attacks the cation, leading to a succindialdehyde derivative (ring opening).

Visualizing the Decay Pathway

The following diagram maps the critical "Fork in the Road" where your reaction succeeds or fails.

FuranDecay Furan Furan Substrate Cation C2-Cation Intermediate (Non-Aromatic) Furan->Cation + H+ (Rate Limiting) Acid Acid (H+) Acid->Cation Polymer Black Tar (Polymerization) Cation->Polymer Attack by Furan (High Conc.) RingOpen 1,4-Dicarbonyls (Hydrolysis) Cation->RingOpen + H2O (Aq. Acid) Product Desired Product (Substitution) Cation->Product Controlled Electrophile (Low Temp/Lewis Acid)

Caption: The "Fork in the Road": Protonation at C2 creates a reactive cation. Without a controlled electrophile, the system defaults to polymerization or hydrolysis.

Module 2: Troubleshooting Scenarios
Scenario A: "My reaction turned into a black tar/resin."

Diagnosis: Acid-catalyzed polymerization. This occurs when the concentration of furan is high relative to the electrophile, or the acid is too strong (Brønsted). The Fix:

  • Dilution: Run the reaction at high dilution (0.05 M - 0.1 M) to reduce the probability of the cation meeting another furan molecule.

  • Switch to Lewis Acids: Replace proton sources (HCl, H2SO4) with Lewis acids that coordinate rather than protonate. BF3·OEt2 or ZnCl2 are standard.

  • The "Methanol Trick": If possible, use methanol as a solvent. Methanol traps the reactive intermediates as stable acetals, preventing the polymerization cascade [1].

Scenario B: "I lost the ring during Boc-deprotection."

Diagnosis: Trifluoroacetic acid (TFA) is strong enough to protonate alkyl-furans. The tert-butyl cation released during deprotection can also attack the furan ring (alkylation). The Fix:

  • Scavengers are Mandatory: You must add a cation scavenger. Triethylsilane (TES) or Thioanisole will intercept the t-butyl cation.

  • Alternative Reagents: Use TMSOTf / 2,6-lutidine or ZnBr2 in DCM. These remove Boc groups without generating free protons.

Scenario C: "Regioselectivity is wrong (C3 vs C2)."

Diagnosis: Thermodynamic vs. Kinetic control. The Fix:

  • C2 Substitution: Kinetic control.[2][3][4] Use mild conditions (0°C).

  • C3 Substitution: Difficult to access directly. Usually requires blocking C2/C5 with silyl groups or using specific directing groups.

Module 3: Validated Protocols
Protocol 1: Safe Friedel-Crafts Acylation of Furan

Objective: Attach an acyl group to C2 without polymerizing the ring.

Reagents:

  • Furan (1.0 equiv)[5]

  • Acetic Anhydride (1.1 equiv)[5]

  • Catalyst: BF3·OEt2 (0.1 - 1.0 equiv) — Do NOT use AlCl3 (too harsh).

  • Solvent: Anhydrous DCM or Ether.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Cooling (Critical): Cool the solvent to -20°C or 0°C . Never start at room temperature.

  • Addition 1: Add Furan and Acetic Anhydride to the solvent.[3][5]

  • Addition 2 (Catalyst): Add BF3·OEt2 dropwise over 20 minutes. A rapid exotherm will trigger polymerization (darkening).

  • Quench: Pour the mixture into saturated aqueous NaHCO3. Do not use strong base.

  • Result: The electron-withdrawing acyl group stabilizes the product, making it less sensitive than the starting material.

Protocol 2: "Furan-Safe" Boc-Deprotection

Objective: Remove a Boc group from an amine on a furan-containing scaffold.

Reagents:

  • Substrate[1][5][6][7][8]

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger: Triethylsilane (TES)

Step-by-Step:

  • Preparation: Dissolve substrate in DCM (0.1 M).

  • Scavenger: Add 2.0 equivalents of Triethylsilane (TES).

    • Why? TES acts as a "hydride source" to quench the t-butyl cation and any furan-cations formed.

  • Acid: Add TFA dropwise at 0°C. Final ratio should be roughly 2:1 (DCM:TFA).

  • Monitoring: Monitor by TLC/LCMS. Do not let it stir overnight.

  • Workup: Evaporate volatiles immediately on a rotovap (do not heat above 30°C). Co-evaporate with toluene to remove residual TFA.

Module 4: Stability Data & FAQs
Substituent Effects on Acid Stability

Not all furans are equal.[1][9] The substituents determine the survival time in acid.[1]

Substituent TypeExamplesElectronic EffectAcid StabilityHandling Recommendation
Electron Withdrawing (EWG) -CHO, -COR, -CO2R, -NO2Deactivates RingHigh Can withstand dilute HCl/TFA.
Neutral -H, -Ph, -HalogenNeutralModerate Use Lewis Acids or weak Brønsted acids.
Electron Donating (EDG) -Me, -OMe, -NHAcActivates RingVery Low Strictly Anhydrous. Avoid strong acids. Use buffers.
Frequently Asked Questions

Q: Can I use HCl in Methanol? A: Yes, but be careful. While methanol prevents polymerization (by forming acetals), HCl will catalyze the ring opening of furans to form levulinates (4-oxopentanoates) if water is present or if the reaction is heated [2]. Keep it anhydrous and cold.

Q: Is HFIP (Hexafluoroisopropanol) useful? A: Yes, it is a "magic solvent" for furans. Recent studies show HFIP stabilizes furan cations via hydrogen-bonding cages, preventing polymerization even with strong acids. If your reaction fails in DCM, try HFIP [3].

Q: How do I remove the acid after the reaction? A: Never distill a furan product from an acidic pot. Always neutralize before concentration. Use solid NaHCO3 or basic alumina filtration.

References
  • Lange, J. P., et al. (2012). "Furfuryl Alcohol Polymerization: A detailed study." ChemCatChem.

  • Mariscal, R., et al. (2016). "Production of Levulinic Acid from Furanic Compounds." Energy & Environmental Science.

  • Wiesenthal, J., et al. (2025).[7] "Brønsted Acid-Catalyzed Reduction of Furans... leveraging the stabilizing effect of HFIP." J. Am. Chem. Soc.[7]

  • Dunlop, A. P. (1953). The Furans. ACS Monograph Series. (Classic Text for fundamental hydrolysis mechanisms).

Sources

Optimization

Interpreting NMR splitting patterns of furan protons in chalcones

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Structural Elucidation & Splitting Pattern Analysis Diagnostic Triage: Is It Working? Q: I see multiple doublets in the aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Structural Elucidation & Splitting Pattern Analysis

Diagnostic Triage: Is It Working?

Q: I see multiple doublets in the aromatic region. How do I distinguish the furan ring from the chalcone linker?

A: This is the most common confusion point. Both the furan ring (H3, H4) and the chalcone linker (


-unsaturated ketone) produce doublet signals, but their coupling constants (

values)
are the definitive fingerprint.

Use this decision matrix to assign your peaks:

  • The "Giant" Doublets (Chalcone Linker): Look for two doublets with a large coupling constant of

    
     .
    
    • Diagnosis: These are the

      
       and 
      
      
      
      protons of the enone system (
      
      
      ).
    • Significance: This large

      
       value confirms the trans (
      
      
      
      ) geometry
      .[1] If you see
      
      
      , you likely have the cis (
      
      
      ) isomer (often a photo-degradation artifact).
  • The "Tiny" Doublets (Furan Ring): Look for doublets with

    
     .
    
    • Diagnosis: These are the H3 and H4 protons of the furan ring.

    • Differentiation: H3 is typically downfield (higher ppm) of H4 due to the deshielding effect of the attached alkene chain.

Q: My furan H5 proton looks like a triplet, but it should be a doublet. What's happening?

A: It is likely a Doublet of Doublets (dd) that resembles a triplet due to resolution limits.

  • The Mechanism: In a 2-substituted furan (the standard for chalcones synthesized from furfural), H5 couples to:

    • H4: A "medium" coupling (

      
      ).
      
    • H3: A small, long-range coupling (

      
      ).
      
  • The Artifact: If your line broadening (shimming) is poor, or if the resolution is low, the

    
     splitting blurs the larger 
    
    
    
    doublet, creating a pseudo-triplet or a "lumpy" doublet.
  • Fix: Apply a Gaussian window function (resolution enhancement) during processing to resolve the fine structure.

Advanced Troubleshooting: "Why Does It Look Weird?"

Q: The signals for the chalcone double bond are overlapping with the aromatic protons. How do I separate them?

A: This is a classic "overlap crisis." Chalcone


 protons often land between 

, exactly where benzene and furan H5 protons reside.

Protocol: The Solvent Switch Aromatic stacking interactions are highly solvent-dependent.

  • Standard: Run in

    
    .
    
  • Intervention: If overlap occurs, switch to DMSO-

    
      or Benzene-
    
    
    
    .
    • Why? Benzene-

      
       interacts with the 
      
      
      
      -cloud of your chalcone, often shifting the alkene protons upfield significantly, clearing the window for the aromatic signals.
Q: I suspect my furan ring is rotating. Will this affect my NMR?

A: Yes. Furan chalcones exhibit s-cis / s-trans conformational isomerism (rotation around the single bond connecting the furan to the alkene).

  • Symptom: Broadened peaks at room temperature or unexpected chemical shifts.

  • Verification: Perform a Variable Temperature (VT) NMR experiment.

    • Cooling (to

      
      ):  May freeze the rotation, splitting broad peaks into two distinct sets (one for each rotamer).
      
    • Heating (to

      
      ):  Will sharpen the peaks as rotation becomes fast on the NMR timescale.
      

Reference Data & Visualization

Standard Coupling Constants (J-Values)
Proton PairInteraction TypeTypical

Value (Hz)
Visual Appearance
Linker

Vicinal (Trans)15.0 – 16.0 Large Doublets
Linker

Vicinal (Cis)10.0 – 12.0Medium Doublets (Rare)
Furan H3–H4 Vicinal3.2 – 3.6 Distinct Doublet
Furan H4–H5 Vicinal1.7 – 2.0 Fine Doublet / dd
Furan H3–H5 Long-Range (1,3)0.6 – 0.9 Broadening / Tiny splitting
Logic Flow: Signal Assignment Workflow

NMR_Assignment Start Start: Identify Doublets CheckJ Measure Coupling Constant (J) Start->CheckJ LargeJ J > 14 Hz CheckJ->LargeJ SmallJ J < 4 Hz CheckJ->SmallJ Linker Chalcone Linker (Alkene Chain) LargeJ->Linker Trans-geometry Furan Furan Ring Protons SmallJ->Furan CheckShift Check Chemical Shift Furan->CheckShift H5 H5: 7.4 - 7.8 ppm (dd, J ~ 1.8 Hz) CheckShift->H5 Most Deshielded H3 H3: 6.6 - 7.0 ppm (d, J ~ 3.5 Hz) CheckShift->H3 Intermediate H4 H4: 6.4 - 6.6 ppm (dd, J ~ 3.5, 1.8 Hz) CheckShift->H4 Most Shielded

Figure 1: Decision tree for assigning protons in 2-substituted furan chalcones based on coupling constants and chemical shifts.

Spin System: The Furan Coupling Network

Furan_Coupling cluster_legend Coupling Strength H3 H3 (d) H4 H4 (dd) H3->H4 J(3,4) ~3.5 Hz H5 H5 (dd) H3->H5 J(3,5) ~0.8 Hz H4->H5 J(4,5) ~1.8 Hz Legend1 Strong (Vicinal) Legend2 Weak (Long Range)

Figure 2: The AMX spin system of the furan ring. Note that H3 often appears as a simple doublet because the weak J(3,5) coupling is frequently unresolved.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (The authoritative standard for general coupling constants).
  • Reich, H. J. (2024). Structure Determination Using NMR: Furan Coupling Constants. University of Wisconsin-Madison.

  • Katritzky, A. R. (1963). Physical Methods in Heterocyclic Chemistry. Academic Press.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for resolution enhancement and window functions).
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). Common NMR Coupling Constants.

Sources

Troubleshooting

Technical Support Center: Furfural Stabilization in Chalcone Synthesis

The following guide serves as a specialized Technical Support Center for researchers encountering stability issues with furfural during chalcone synthesis. Ticket ID: FURF-POLY-001 Subject: Prevention of Polymerization a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering stability issues with furfural during chalcone synthesis.

Ticket ID: FURF-POLY-001 Subject: Prevention of Polymerization and Resinification during Claisen-Schmidt Condensation Status: Resolved Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Core Mechanism

Furfural is highly reactive and prone to resinification (polymerization) and the Cannizzaro reaction under the basic conditions required for Claisen-Schmidt condensation.

  • The Problem: In the presence of strong bases (NaOH/KOH), furfural lacks

    
    -hydrogens and should theoretically undergo aldol condensation with a ketone. However, competing pathways—specifically the Cannizzaro reaction (disproportionation) and radical-initiated resinification—produce dark insoluble tars (humins) instead of the desired bright yellow/orange chalcone crystals.
    
  • The Solution: Control the effective concentration of free furfural relative to the ketone enolate and minimize radical initiators (oxygen/light) and thermal stress.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turns black/tarry within minutes of adding the base."

Diagnosis: Rapid resinification driven by high local base concentration or oxidized starting material. Root Cause: Furfural is likely oxidized (contains peroxides) or the base concentration is too high, triggering exothermic polymerization. Corrective Action:

  • Purify the Furfural: Never use dark brown furfural. Distill it under reduced pressure. If it is not pale yellow/colorless, it contains autoxidation products that catalyze polymerization.

  • Invert Addition Order: Do not add the base to the furfural. Instead, generate the ketone enolate first (Ketone + Base), then add furfural dropwise to the mixture. This keeps the furfural concentration low, favoring the bimolecular condensation over self-polymerization.

  • Temperature Control: Lower the temperature to 0–5 °C during addition. The activation energy for polymerization is higher than for the aldol addition.

Issue 2: "I am getting low yields, and the product is sticky."

Diagnosis: Competition from the Cannizzaro reaction.[1] Root Cause: Hydroxide ions (


) are attacking the aldehyde carbonyl directly (Cannizzaro) rather than acting as a base to deprotonate the ketone.
Corrective Action: 
  • Switch Solvent System: Use a PEG-400 or Ethanol-Water system. PEG-400 acts as a phase transfer catalyst and stabilizes the intermediate, reducing side reactions.

  • Change the Base: Switch from homogeneous bases (NaOH) to solid heterogeneous bases like Hydrotalcite (Mg-Al oxides) or Calcined

    
     . These provide basic sites for enolization without the high solution-phase pH that drives Cannizzaro disproportionation.
    
Issue 3: "The product precipitates but is trapped in a resinous gum."

Diagnosis: Co-precipitation of oligomers. Corrective Action:

  • Ultrasonication: Use ultrasound irradiation (35–50 kHz) instead of magnetic stirring. This promotes efficient mass transfer and crystallization, often breaking up gums before they harden.

  • Work-up Modification: Do not neutralize with strong acid immediately, as acid promotes furan ring opening and further polymerization. Wash the solid/gum with cold ethanol first to remove resins, then recrystallize from methanol.

Standard Operating Procedure (SOP): Optimized Furfural Chalcone Synthesis

Objective: Synthesis of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one (Furfural-Acetophenone Chalcone) with <5% polymerization.

Materials:
  • Furfural: Freshly distilled (b.p. 161.7 °C). Store under

    
     in the dark.
    
  • Acetophenone: 1.0 equivalent.

  • Catalyst: NaOH (10% aq) or Calcined Hydrotalcite (Solid Base).

  • Solvent: Ethanol (95%) or PEG-400.

Protocol:
  • Pre-Treatment (Critical):

    • Inspect Furfural.[1][2][3][4][5][6][7][8] If

      
       Pale Straw, distill under vacuum.
      
    • Self-Validating Step: Place 1 drop of furfural on a TLC plate. If it leaves a dark spot at the origin before elution, re-distill.

  • Enolate Formation (The "Head Start"):

    • Charge the reaction flask with Acetophenone (10 mmol) and Solvent (15 mL).

    • Add Base (e.g., 5 mL 10% NaOH) before adding furfural.

    • Stir at 0–5 °C (Ice Bath) for 10 minutes. This ensures a high concentration of the nucleophilic enolate is ready to intercept the furfural.

  • Controlled Addition:

    • Dissolve Furfural (10 mmol) in 5 mL of solvent.

    • Add this solution dropwise over 20 minutes to the stirring enolate mixture.

    • Why? This maintains [Enolate] >> [Furfural], statistically favoring the Cross-Aldol reaction over Furfural-Furfural interactions (Cannizzaro).

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20–25 °C) naturally.

    • Monitor by TLC (Hexane:Ethyl Acetate 8:2). Look for the disappearance of furfural (

      
      ) and appearance of chalcone (
      
      
      
      ).
    • Stop Condition: If the solution turns opaque black, quench immediately with ice water.

  • Quenching & Isolation:

    • Pour mixture into 100 mL crushed ice with vigorous stirring.

    • The chalcone should precipitate as a yellow solid.

    • Filter and wash with cold water (removes base) followed by cold 20% EtOH/Water (removes soluble resins).

Data & Comparison Tables

Table 1: Impact of Catalyst on Furfural Stability
Catalyst SystemYield (%)Resin FormationReaction TimeNotes
NaOH / EtOH (RT) 65-75%High (Dark Tars)2-4 hrsStandard method, high risk of Cannizzaro.
NaOH / PEG-400 85-92%Low1-2 hrsPEG stabilizes ionic intermediates; cleaner product.
Hydrotalcite (Solid) 90-95%Minimal4-6 hrsHeterogeneous; prevents high local pH; reusable.
Ultrasonication (KOH) 88-94%Low15-30 minMechanical energy replaces thermal energy; prevents degradation.
Table 2: Solvent Effects on Polymerization
SolventDielectric ConstantPolymerization RiskRecommendation
Water (Solvent-free) 80HighPoor solubility leads to local hotspots; avoid unless grinding.
Methanol 33ModerateGood solubility, but Cannizzaro is faster in MeOH than EtOH.
Ethanol 24LowOptimal balance of solubility and polarity.
Toluene 2.4Very LowRequires phase transfer catalyst (PTC) to work with inorganic bases.

Visualizations

Figure 1: Reaction Pathway & Competition

This diagram illustrates the kinetic competition between the desired Aldol pathway and the undesired Cannizzaro/Resinification pathways.

ReactionPathways Furfural Furfural (Starting Material) Aldol Aldol Intermediate (Unstable) Furfural->Aldol + Ketone (Base) (Fast at 0°C) Cannizzaro Cannizzaro Reaction (Disproportionation) Furfural->Cannizzaro High [Base] No Ketone present Resin Polymer/Resin (Black Tar) Furfural->Resin Oxidation/Light (Radical Mechanism) Ketone Acetophenone (Enolate Form) Chalcone Chalcone (Desired Product) Aldol->Chalcone - H2O (Spontaneous) FuroicAcid Furoic Acid + Furfuryl Alcohol Cannizzaro->FuroicAcid FuroicAcid->Resin Acid/Heat

Caption: Kinetic competition: High base concentration without ketone promotes Cannizzaro; Oxidation promotes radical resinification.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields or tar formation.

Troubleshooting Start Problem: Reaction Mixture Turns Black/Dark CheckColor Is Furfural Colorless/Pale Yellow? Start->CheckColor Distill Action: Distill Furfural under Vacuum CheckColor->Distill No (Dark/Brown) CheckTemp Is Reaction Temp > 25°C? CheckColor->CheckTemp Yes Cool Action: Cool to 0-5°C Add Furfural Dropwise CheckTemp->Cool Yes CheckBase Is Base Conc. > 20%? CheckTemp->CheckBase No Dilute Action: Dilute Base or Use Solid Catalyst (Hydrotalcite) CheckBase->Dilute Yes CheckAtm Is Reaction under Inert Gas? CheckBase->CheckAtm No CheckAtm->Cool Yes (Still failing?) Inert Action: Flush with N2/Ar (Prevent Autoxidation) CheckAtm->Inert No

Caption: Diagnostic workflow for identifying the root cause of furfural degradation during synthesis.

References

  • Huang, R., et al. (2012). Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts. OSTI.GOV. [Link]

  • Li, D., et al. (2021).[2] Nature of polymeric condensates during furfural rearrangement to cyclopentanone and cyclopentanol over Cu-based catalysts. New Journal of Chemistry. [Link]

  • Sahoo, S., et al. (2014). Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst. RSC Advances. [Link]

  • Galego, N. & Gandini, A. (1976). The mechanism of the thermal resinification of pure furfural. Revista CNIC. [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. PraxiLabs. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Differentiating Methoxy-Chalcone Isomers by Mass Spectrometry

For researchers and drug development professionals, the precise structural elucidation of bioactive molecules is paramount. Methoxy-chalcones, a prominent class of compounds with a wide spectrum of therapeutic properties...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise structural elucidation of bioactive molecules is paramount. Methoxy-chalcones, a prominent class of compounds with a wide spectrum of therapeutic properties, often present a significant analytical challenge: the differentiation of positional isomers. These isomers, while sharing the same mass, can exhibit vastly different biological activities. This guide provides an in-depth comparison of the gas-phase fragmentation patterns of methoxy-chalcone isomers using tandem mass spectrometry (MS/MS), offering a robust methodology for their unambiguous identification.

The Central Role of Mass Spectrometry in Chalcone Analysis

Chalcones (1,3-diaryl-2-propen-1-ones) and their derivatives are key precursors in the biosynthesis of flavonoids and are actively investigated for their anti-inflammatory, antimicrobial, and anticancer properties.[1] The position of the methoxy (-OCH₃) substituent on the aromatic rings (A and B rings) critically influences this activity. Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) has emerged as a powerful tool for structural characterization, providing unique fragmentation "fingerprints" that allow for the differentiation of these closely related isomers.[2][3]

Core Fragmentation Pathways of the Chalcone Scaffold

Under collision-induced dissociation (CID), protonated chalcones undergo characteristic fragmentation reactions. Understanding these foundational pathways is crucial for interpreting the more complex spectra of substituted analogues. The primary fragmentation involves cleavages around the α,β-unsaturated carbonyl system.[4]

Key fragmentations include:

  • Loss of the A-ring or B-ring: Cleavage can occur on either side of the carbonyl group, leading to the loss of the substituted or unsubstituted phenyl group.[4]

  • Loss of small molecules: Neutral losses of molecules like carbon monoxide (CO), water (H₂O), and methyl radicals (•CH₃) from methoxy groups are commonly observed.[2][5]

  • Retro-Diels-Alder (RDA) Reaction: While more characteristic of the cyclized flavanone isomers, RDA-type fragmentations can occur, especially in chalcones with specific hydroxylation patterns that may cyclize in the gas phase.[6][7] This reaction involves the cleavage of a six-membered ring into a diene and a dienophile.

The fragmentation of the basic chalcone structure often involves α-cleavage, leading to resonance-stabilized cations.[8]

cluster_chalcone Protonated Chalcone cluster_fragments Primary Fragments Chalcone [M+H]⁺ FragA [M+H - B-ring]⁺ (A-ring fragment) Chalcone->FragA Cleavage 1 FragB [M+H - A-ring]⁺ (B-ring fragment) Chalcone->FragB Cleavage 2 FragCO [M+H - CO]⁺ Chalcone->FragCO Rearrangement

Caption: Generalized fragmentation of the protonated chalcone backbone.

Comparative Fragmentation Analysis: The Methoxy Position Matters

The true diagnostic power of MS/MS becomes evident when comparing isomers. The position of the methoxy group dictates which fragmentation pathways are favored, leading to distinct differences in the product ion spectra.

Let's consider three hypothetical isomers of a monomethoxy-chalcone to illustrate this principle: 4-methoxychalcone (methoxy group on B-ring), 4'-methoxychalcone (methoxy group on A-ring), and 2'-methoxychalcone (methoxy group on A-ring, ortho to the carbonyl).

Table 1: Comparison of Key Diagnostic Fragments for Methoxy-Chalcone Isomers

Precursor Ion [M+H]⁺4-Methoxychalcone4'-Methoxychalcone2'-Methoxychalcone
m/z 239 m/z 239 m/z 239 m/z 239
Key Fragment 1 m/z 135 (B-ring fragment) [C₉H₁₁O]⁺m/z 135 (A-ring fragment) [C₉H₇O₂]⁺m/z 135 (A-ring fragment) [C₉H₇O₂]⁺
Key Fragment 2 m/z 103 (A-ring fragment) [C₇H₇O]⁺m/z 131 (B-ring fragment) [C₉H₇O]⁺m/z 208 ([M+H-OCH₃]⁺)
Diagnostic Pathway Formation of a stable 4-methoxybenzoyl cation.Formation of a stable 4-methoxybenzoyl cation.Prominent loss of the ortho-methoxy group via rearrangement.[8]

Note: The m/z values are illustrative and correspond to a generic methoxychalcone structure.

Fragmentation of 4-Methoxychalcone (B-Ring Substituted)

In this isomer, a major fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the α-carbon, leading to a highly abundant fragment corresponding to the protonated 4-methoxybenzaldehyde or the 4-methoxybenzoyl cation. The other major fragment corresponds to the styrene cation.

M 4-Methoxychalcone [M+H]⁺ F1 m/z 135 (4-methoxybenzoyl cation) M->F1 Cleavage 'a' F2 m/z 104 (Styrene) M->F2 Cleavage 'b'

Caption: Key fragmentation pathways for 4-methoxychalcone.

Fragmentation of 2'-Methoxychalcone (ortho-Substituted A-Ring)

Chalcones with an ortho-substituent on the A-ring exhibit unique fragmentation behavior.[8] A prominent fragmentation pathway for 2'-methoxychalcone involves the loss of the methoxy group, often through a cyclization reaction known as a modified McLafferty rearrangement, which results in a highly stable benz-1-oxin cation.[8] This pathway produces a significant [M-OCH₃]⁺ or [M+H-CH₃OH]⁺ ion, which is often less abundant or absent in the meta and para isomers.

M 2'-Methoxychalcone [M+H]⁺ F1 [M+H - CH₃OH]⁺ (Cyclized product) M->F1 Intramolecular rearrangement F2 [M - OCH₃]⁺ (Benz-1-oxin cation) M->F2 Radical loss

Caption: Diagnostic fragmentation of 2'-methoxychalcone.

The presence of these position-specific fragment ions allows for the clear differentiation of the isomers, which would be indistinguishable by their precursor mass alone.[9]

Experimental Protocol: A Workflow for Isomer Differentiation

Achieving reproducible and high-quality data requires a standardized experimental approach.

1. Sample Preparation:

  • Dissolve pure chalcone standards in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to a concentration of 1-10 µg/mL.

  • For complex mixtures, perform chromatographic separation (e.g., using LC-MS) prior to MS/MS analysis to isolate individual isomers.[10]

2. Mass Spectrometry Analysis:

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF, Ion Trap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.[2][5]

  • Ionization Mode: Operate in positive ion mode to generate protonated molecules [M+H]⁺.

  • Full Scan (MS1): Acquire a full scan spectrum to confirm the m/z of the precursor ion.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion as the precursor for fragmentation.

    • Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern. Creating breakdown curves by plotting fragment ion intensity against collision energy can provide additional support for isomer differentiation.[4]

    • Acquire the product ion spectrum.

3. Data Interpretation:

  • Identify the m/z values of the major fragment ions.

  • Propose fragmentation pathways by calculating the neutral losses from the precursor ion.[1]

  • Compare the obtained spectra against a library of known standards or published data to confirm isomer identity.

cluster_workflow MS/MS Experimental Workflow Prep Sample Preparation (1-10 µg/mL in MeOH) LC LC Separation (Optional, for mixtures) Prep->LC MS1 Full Scan ESI-MS (Identify [M+H]⁺) LC->MS1 Inject MS2 Precursor Ion Selection ([M+H]⁺) MS1->MS2 CID Collision-Induced Dissociation (10-40 eV) MS2->CID Acquire Acquire Product Ion Spectrum CID->Acquire Analyze Data Analysis & Comparison Acquire->Analyze

Caption: General experimental workflow for chalcone isomer analysis.

Conclusion

Tandem mass spectrometry provides a highly specific and sensitive method for the differentiation of methoxy-chalcone isomers. By carefully analyzing the unique fragmentation patterns that arise from the position-dependent stability of fragment ions and specific rearrangement reactions, researchers can confidently elucidate the structure of these important bioactive compounds. The ortho-effect, in particular, serves as a powerful diagnostic tool for identifying A-ring substitutions. This guide provides the foundational knowledge and a practical framework for applying MS/MS to accelerate research and development in fields that rely on the precise characterization of chalcone derivatives.

References

  • Raza, A. R., Sultan, A., Ullah, N., Janjua, M. R. S. A., & Khan, K. M. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. Modern Chemistry & Applications, 4(173). Available at: [Link]

  • Zhang, J., & Brodbelt, J. S. (2003). Structural characterization and isomer differentiation of chalcones by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 38(5), 555-572. Available at: [Link]

  • ResearchGate. (n.d.). Structural characterization and isomer differentiation of chalcones by electrospray ionization tandem mass spectrometry | Request PDF. Available at: [Link]

  • Tai, C. Y., & Chen, C. C. (2006). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(9), 1239-1247. Available at: [Link]

  • Itagaki, Y., Kurokawa, T., Sasaki, S., Chang, C. T., & Chen, F. C. (1966). The Mass Spectra of Chalcones, Flavones and Isoflavones. Bulletin of the Chemical Society of Japan, 39(3), 538-543. Available at: [Link]

  • Nowakowska, Z., & Pankiewicz, R. (2008). (E)-4-alkoxycarbonylalkylthiochalcones: differentiation of isomeric derivatives by electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 22(15), 2301-2306. Available at: [Link]

  • ResearchGate. (n.d.). Proposed MS fragmentation pathway for chalcone derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Structural assignment of chalcones and differentiation of their isomeric derivatives by electron ionization induced fragmentation | Request PDF. Available at: [Link]

  • Filo. (2025). Describe the retro Diels-Alder and Mac Laffetry fragmentation patterns with well labelled diagrams. Available at: [Link]

  • Menezes, J. C. J. M. D. S., et al. (2015). Differentiation of isomeric methoxychalcones by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(18), 1697-1704. Available at: [Link]

  • wisdomlib. (2025). Retro-Diels Alder mechanism: Significance and symbolism. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

Sources

Comparative

A Researcher's Comparative Guide to the Antimicrobial Potential of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

For drug development professionals and researchers in the field of antimicrobial discovery, the quest for novel scaffolds that can circumvent rising resistance is paramount. Chalcones, a class of compounds characterized...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in the field of antimicrobial discovery, the quest for novel scaffolds that can circumvent rising resistance is paramount. Chalcones, a class of compounds characterized by an α,β-unsaturated ketone system, have emerged as a promising area of investigation due to their diverse biological activities.[1][2] This guide provides a comprehensive analysis of the anticipated antimicrobial activity of a specific furan-containing chalcone, 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one .

While direct Minimum Inhibitory Concentration (MIC) data for this exact molecule is not extensively available in peer-reviewed literature, this guide will establish its potential by comparing the reported antimicrobial activities of structurally similar furan-based chalcones against a panel of pathogenic bacteria and fungi. Furthermore, we will provide a detailed, field-proven protocol for determining the MIC of this compound, thereby empowering researchers to generate definitive, high-quality data.

The Promise of Furan-Containing Chalcones

The incorporation of a furan ring into the chalcone backbone has been a strategic choice in the design of new antimicrobial agents. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, can significantly influence the electronic properties and bioavailability of the molecule, often enhancing its interaction with biological targets.[3][4] Research has demonstrated that chalcones exert their antimicrobial effects through various mechanisms, including the disruption of cell membranes, inhibition of crucial enzymes like DNA gyrase, and interference with microbial respiratory processes.[5][6]

Comparative Antimicrobial Activity of Structurally Related Chalcones

To project the antimicrobial efficacy of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, we have compiled the MIC data for several closely related analogues. The primary structural difference in these analogues often lies in substitutions on the furan or phenyl rings. This comparative analysis provides a strong basis for predicting the activity of our target compound.

Compound/DrugStructureTest OrganismMIC (µg/mL)Reference
Target Compound 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one -Data not available-
Analogue 1: (E)-1-(4-aminophenyl)-3-(furan-2-yl)-prop-2-en-1-one4-amino substitution on the phenyl ringStaphylococcus aureus 101024[7]
Escherichia coli 06256[7]
Analogue 2: 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one4-chlorophenyl substitution on the furan ringStaphylococcus aureusActive[8]
Staphylococcus epidermidisActive[8]
Escherichia coliActive[8]
Klebsiella pneumoniaeActive[8]
Candida albicansActive[8]
Analogue 3: 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-oneCyano and nitrophenyl substitutionsEnterococcus faecalis (ATCC 51922)100[1][9]
Candida albicans100[1][9]
Ciprofloxacin Standard AntibioticPseudomonas aeruginosa-[3]
Chloramphenicol Standard AntibioticEnterococcus faecalis200[1][9]
Ketoconazole Standard AntifungalCandida albicans200[1][9]

Note: "Active" indicates reported inhibitory activity, though specific MIC values were not provided in the cited abstract.

The data suggests that substitutions on both the furan and phenyl rings play a crucial role in the antimicrobial potency. For instance, the addition of a p-nitro substituent in Analogue 3 appears to enhance activity against E. faecalis and C. albicans.[1][9] The amino substitution in Analogue 1 resulted in moderate activity, with a more pronounced effect against the Gram-negative E. coli.[7] The chloro substitution in Analogue 2 also conferred broad-spectrum activity.[8] Based on these findings, it is reasonable to hypothesize that the unsubstituted 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one will exhibit baseline antimicrobial activity, which could be further optimized through synthetic modifications.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

To ascertain the precise antimicrobial activity of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, the broth microdilution method is the gold standard.[10] This quantitative assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

I. Preparation of Reagents and Media
  • Test Compound Stock Solution: Prepare a stock solution of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.

  • Bacterial/Fungal Strains: Culture the desired bacterial or fungal strains on appropriate agar plates to obtain fresh colonies (18-24 hours).

  • Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

II. Inoculum Preparation
  • Select 3-5 well-isolated colonies of the test microorganism from the agar plate.

  • Suspend the colonies in sterile saline solution (0.85% NaCl).

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the standardized inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

III. Broth Microdilution Assay
  • Dispense 100 µL of the appropriate sterile growth medium into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the test compound and microorganisms.

  • Include a growth control well (medium and inoculum) and a sterility control well (medium only).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

IV. Interpretation of Results
  • Following incubation, visually inspect the microtiter plates for turbidity.

  • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Visualizing the Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_inoculum Inoculum cluster_assay Assay cluster_results Results A Prepare Compound Stock Solution H Perform Serial Dilution of Compound A->H B Culture Microorganisms D Suspend Colonies in Saline B->D C Prepare Growth Media G Dispense Media into 96-Well Plate C->G E Adjust to 0.5 McFarland D->E F Dilute to Final Inoculum Density E->F I Inoculate Wells F->I G->H H->I J Incubate Plate I->J K Visually Inspect for Growth J->K L Determine MIC K->L Chalcone_MoA cluster_targets Intracellular Targets chalcone Chalcone (α,β-unsaturated ketone) microbial_cell Microbial Cell chalcone->microbial_cell Penetration enzymes Essential Enzymes (e.g., DNA Gyrase) chalcone->enzymes Michael Addition with Cysteine Residues proteins Structural Proteins chalcone->proteins Covalent Modification membrane Cell Membrane Proteins chalcone->membrane Disruption of Membrane Integrity inactivation Enzyme Inactivation enzymes->inactivation Leads to dysfunction Protein Dysfunction proteins->dysfunction Leads to leakage Cellular Leakage membrane->leakage Leads to cell_death Microbial Cell Death inactivation->cell_death dysfunction->cell_death leakage->cell_death

Caption: Proposed mechanism of antimicrobial action for chalcones.

Conclusion and Future Directions

While the definitive antimicrobial profile of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one awaits empirical validation, the comparative analysis of its structural analogues strongly suggests that it is a promising candidate for further investigation. The provided experimental protocol offers a robust framework for researchers to determine its MIC against a broad spectrum of clinically relevant pathogens. Future studies should not only focus on generating this foundational data but also on exploring synthetic modifications of the parent molecule to optimize its potency and spectrum of activity. The insights gained from such studies will be invaluable in the ongoing effort to develop new and effective antimicrobial agents.

References

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety - JOCPR. Available at: [Link]

  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents - Bentham Science Publisher. Available at: [Link]

  • Investigating the Modes of Action of the Antimicrobial Chalcones BC1 and T9A - MDPI. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents | Bentham Science Publishers. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Available at: [Link]

  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC. Available at: [Link]

  • Cationic Chalcone Antibiotics. Design, Synthesis, and Mechanism of Action | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Available at: [Link]

  • Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - MDPI. Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]

  • Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan - Der Pharma Chemica. Available at: [Link]

  • Chalcone Derivatives as Antibacterial Agents: An Updated Overview - de Oliveira. Available at: [Link]

  • Biological and structure-activity evaluation of chalcone derivatives against bacteria and fungi - SciELO. Available at: [Link]

  • Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC. Available at: [Link]

  • New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC - NIH. Available at: [Link]

  • BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC. Available at: [Link]

  • The synthesis and screening of the antimicrobial activity of some novel 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives - ResearchGate. Available at: [Link]

  • Potentiation of antibiotic activity by chalcone (E)-1-(4'-aminophenyl)-3-(furan-2-yl) - PubMed. Available at: [Link]

  • Evaluation of Antibacterial and Antibiofilm Activity of New Antimicrobials as an Urgent Need to Counteract Stubborn Multidrug-resistant Bacteria - Journal of Pure and Applied Microbiology. Available at: [Link]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - Frontiers. Available at: [Link]

  • Synthesis and Antimicrobial Studies of 3-(3-Hydroxy-4-Methoxyphenyl)-1-Phenylprop-2-en-1-One - The Pharmaceutical and Chemical Journal. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Antioxidant Capacity of Furan-Derived Chalcones

Executive Summary Product Class: Furan-Derived Chalcones (1,3-diaryl-2-propen-1-ones) Primary Application: Small molecule antioxidant pharmacophores; precursors for flavonoid synthesis.[1] Assay Focus: DPPH (2,2-diphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Furan-Derived Chalcones (1,3-diaryl-2-propen-1-ones) Primary Application: Small molecule antioxidant pharmacophores; precursors for flavonoid synthesis.[1] Assay Focus: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging.

Furan-derived chalcones represent a strategic hybridization in medicinal chemistry, merging the reactive


-unsaturated ketone linker of chalcones with the electron-rich furan heterocycle. Unlike standard phenyl-chalcones, the furan moiety enhances lipophilicity and alters the electronic distribution of the conjugated system, potentially lowering the bond dissociation enthalpy (BDE) of phenolic hydroxyls—the primary drivers of antioxidant activity.

This guide provides a rigorous technical comparison of furan-chalcones against industry standards (Ascorbic Acid, BHT), supported by mechanistic insights and a self-validating experimental protocol designed for lipophilic small molecules.

Part 1: Mechanistic Basis & Structure-Activity Relationship (SAR)

The Dual-Pathway Scavenging Mechanism

The antioxidant capacity of furan-chalcones in a DPPH assay is not merely a colorimetric fade; it is a competition between two distinct kinetic pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer – Proton Transfer (SET-PT) .

While the chalcone backbone provides the scaffold, the furan ring acts as an electron-donating bioisostere. When positioned adjacent to the carbonyl (Position A) or the alkene (Position B), the furan ring participates in resonance stabilization of the resulting phenoxy radical after hydrogen abstraction.

Diagram 1: Radical Scavenging Mechanism of Furan-Chalcones

The following diagram illustrates the resonance stabilization provided by the furan moiety during the HAT and SET-PT pathways.

G Start Furan-Chalcone (Ar-OH) HAT Pathway A: HAT (Direct H-atom transfer) Start->HAT SET Pathway B: SET-PT (Electron transfer -> Proton loss) Start->SET DPPH DPPH• (Purple, 517nm) DPPH->HAT DPPH->SET Radical Chalcone Radical (Ar-O•) HAT->Radical -H• Cation Radical Cation (Ar-OH•+) SET->Cation -e⁻ Furan Furan Ring Resonance (Delocalizes unpaired electron) Radical->Furan Stabilization End DPPH-H (Yellow) + Stable Products Radical->End Cation->Radical -H⁺

Caption: Mechanistic flow of DPPH scavenging by furan-chalcones. The furan ring aids in delocalizing the unpaired electron in the resulting radical species, lowering the activation energy for Hydrogen Atom Transfer (HAT).

Critical SAR Insights
  • Hydroxyl Positioning: Activity is negligible without a phenolic hydroxyl group. A hydroxyl group at the ortho or para position of the phenyl ring (relative to the enone linker) is essential. The furan ring itself does not scavenge DPPH effectively but enhances the reactivity of the phenyl-OH.

  • Furan vs. Phenyl: Replacing a phenyl ring with a furan ring often improves IC50 values due to the higher electron density of the heteroaromatic system, which stabilizes the radical cation intermediate in the SET mechanism [1].

  • Substitution Effects: Electron-donating groups (e.g., -OMe) on the phenyl ring further boost activity, whereas electron-withdrawing groups (e.g., -Cl, -NO2) diminish it by destabilizing the radical.

Part 2: Comparative Performance Analysis

The following data compares specific furan-derived chalcones against standard antioxidants. Note that lower IC50 values indicate higher potency.

Table 1: IC50 Comparison (DPPH Assay)
Compound ClassSpecific DerivativeSubstitution PatternIC50 (µM)Relative Potency*Source
Standard Ascorbic Acid (Vitamin C)N/A54.08 1.00 (Baseline)[2]
Standard BHT (Synthetic)N/A~80.00 0.67[3]
Furan-Chalcone Compound JVF3Furan (Ring A) / 4-amino deriv. (Ring B)61.40 0.88[2]
Furan-Chalcone Compound 8 (Fused)Benzofuran-fused chalcone17.20 3.14 [4]
Furan-Chalcone Unsubstituted FuranFuran (Ring A) / Phenyl (Ring B)>200< 0.10[1]
Thiophene Analog Compound AM4Thiophene (Ring A) / Furan (Ring B)~50.00 1.08[5]

*Relative Potency calculated as (IC50 Standard / IC50 Sample). Values > 1 indicate superior performance to Ascorbic Acid.

Analysis:

  • JVF3 (61.4 µM): This derivative demonstrates that a simple furan-chalcone hybrid can achieve antioxidant parity with Ascorbic Acid. The presence of the amino group likely facilitates electron transfer.

  • Compound 8 (17.2 µM): Fusing the furan ring into a benzofuran system drastically improves potency, likely by forcing planarity and extending conjugation, which hyper-stabilizes the phenoxy radical.

  • Unsubstituted Analogs: The data confirms that the furan ring alone is insufficient; it acts as an enhancer for phenolic hydroxyls.

Part 3: Experimental Protocol (The "Guide")

Disclaimer: Furan derivatives can be sensitive to acid-catalyzed polymerization. Ensure all glassware is acid-free.

Optimized DPPH Protocol for Lipophilic Chalcones

Standard aqueous/methanol DPPH protocols often fail for chalcones due to precipitation. This modified protocol ensures solubility and reproducibility.

Reagents:

  • DPPH Stock: 0.1 mM in HPLC-grade Methanol (Prepare fresh, protect from light).

  • Solvent: Methanol (or Ethanol if solubility allows).[2] Avoid DMSO if possible as it can quench radicals, interfering with kinetics.

  • Positive Control: Ascorbic Acid (Freshly prepared).

Diagram 2: Self-Validating Experimental Workflow

This workflow includes critical "Stop/Go" decision nodes to prevent false negatives caused by solubility issues.

Protocol Prep 1. Sample Preparation (Dissolve Chalcone in MeOH) CheckSol Solubility Check: Is solution clear? Prep->CheckSol Sonicate Sonicate / Warm (40°C) CheckSol->Sonicate No (Cloudy) Dilute 2. Serial Dilution (10 - 200 µg/mL) CheckSol->Dilute Yes (Clear) Sonicate->CheckSol AddDPPH 3. Add DPPH Reagent (1:1 v/v ratio) Dilute->AddDPPH Incubate 4. Incubation 30 mins @ RT (Dark) AddDPPH->Incubate Measure 5. Measure Absorbance (λ = 517 nm) Incubate->Measure Calc 6. Calculate % Inhibition & IC50 Measure->Calc

Caption: Step-by-step DPPH assay workflow with integrated solubility validation for lipophilic furan-chalcones.

Step-by-Step Procedure:
  • Preparation: Dissolve 2 mg of furan-chalcone in 2 mL Methanol. If cloudy, sonicate. Critical: If the compound has a yellow color (common for chalcones), prepare a "Sample Blank" (Compound + Methanol, no DPPH) to subtract intrinsic absorbance.

  • Reaction: In a 96-well plate, mix 100 µL of sample dilution with 100 µL of DPPH stock.

  • Incubation: Cover with foil (DPPH is light-sensitive) and incubate for 30 minutes.

  • Measurement: Read Absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    Note: The 
    
    
    
    term is mandatory for chalcones due to their intrinsic absorption near 400-500nm.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Evaluating the Antioxidant Activity of Chalcones.[2][3] Retrieved from

  • Venkatachalam, H., et al. (2012).[1] Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. International Journal of Chemical Engineering and Applications.[1] Retrieved from

  • Sivakumar, S., et al. (2011). Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects.[4] World Health Organization / Phcog. Rev. Retrieved from

  • Kawaii, S., et al. (2015).[5] Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents.[5][6] Anticancer Research.[6] Retrieved from

  • Abdula, A. M., et al. (2024).[6] Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones. Heliyon.[6][7] Retrieved from

Sources

Comparative

UV-Vis absorption maxima (lambda max) for conjugated enones

Predicting & Validating UV-Vis for Conjugated Enones A Comparative Methodology Guide for Structural Elucidation Executive Summary In the structural characterization of novel drug candidates, the -unsaturated ketone (conj...

Author: BenchChem Technical Support Team. Date: February 2026

Predicting & Validating UV-Vis for Conjugated Enones

A Comparative Methodology Guide for Structural Elucidation

Executive Summary

In the structural characterization of novel drug candidates, the


-unsaturated ketone (conjugated enone) is a ubiquitous pharmacophore. While NMR and Mass Spectrometry are definitive for connectivity, UV-Visible spectroscopy remains the rapid, non-destructive standard for assessing conjugation length and electronic environment.

This guide compares the three primary methodologies for determining the absorption maximum (


) of conjugated enones: Empirical Calculation (Woodward-Fieser) , Computational Prediction (TD-DFT) , and Experimental Determination . We provide validated reference tables, solvent correction factors, and a rigorous experimental protocol to ensure data integrity.

Comparative Methodology: Choosing the Right Tool

The "product" in this context is the methodology used to predict or validate the electronic transition (


).
FeatureMethod A: Woodward-Fieser Rules Method B: TD-DFT (Computational) Method C: Experimental UV-Vis
Primary Utility Rapid bench-side estimation; structure confirmation of planar systems.Predicting

for highly strained, cross-conjugated, or stereochemically complex molecules.
Definitive "Ground Truth" characterization and purity assessment.
Cost/Time < 5 Minutes (Manual).Hours to Days (CPU time + Setup).< 30 Minutes (Instrumental).
Accuracy

5 nm (for unstrained systems). Fails for distorted chromophores.

2–10 nm (Dependent on functional/basis set). Handles 3D geometry well.
Absolute (Dependent on calibration/solvent purity).
Key Limitation Cannot account for steric inhibition of resonance (loss of planarity).Requires specialized software (Gaussian, ORCA) and expertise.Requires physical sample; destructive if recovery is difficult.

Deep Dive: The Woodward-Fieser Empirical Rules

Despite the rise of computational chemistry, Woodward-Fieser rules remain the fastest way to validate a proposed structure. They are additive empirical values derived from thousands of reference spectra.

The Logic of Calculation

The calculation follows a strict hierarchy: Base Chromophore


 Substituents 

Geometrical Corrections

Solvent Correction.

WF_Logic Start Identify Enone System Base Select Base Value (Acyclic/Cyclic) Start->Base Subs Add Substituent Increments (Alpha, Beta, Gamma) Base->Subs Geo Add Geometric Corrections (Exocyclic, Homoannular) Subs->Geo Solvent Apply Solvent Correction Geo->Solvent Result Predicted Lambda Max Solvent->Result

Master Reference Tables

Use these validated values for manual calculation.

Table 1: Base Values (Ethanol)
Chromophore TypeBase

(nm)
Acyclic

-unsaturated ketone
215
6-Membered cyclic enone215
5-Membered cyclic enone202

-unsaturated aldehyde
210

-unsaturated carboxylic acid/ester
197
Table 2: Structural Increments
Structural FeatureIncrement (nm)
Double Bond Extending Conjugation +30
Exocyclic Double Bond +5
Homoannular Diene Component +39
Alkyl Group / Ring Residue


-position
+10


-position
+12


and higher positions
+18
Auxochromes

-OH (

)
+35

-OH (

)
+30

-OAc (

)
+6
Table 3: Solvent Corrections

Note: The calculated values above assume Ethanol as the solvent. Apply these corrections to predict


 in other media.
SolventCorrection (nm)Effect Type
Water -8 Hypsochromic (Blue) Shift
Methanol/Ethanol 0 Reference
Chloroform +1 Negligible
Dioxane +5 Bathochromic (Red) Shift
Ether +7 Bathochromic (Red) Shift
Hexane/Cyclohexane +11 Bathochromic (Red) Shift

Scientific Insight: The hypsochromic shift in water (polar) vs. hexane (non-polar) for the calculated value is counter-intuitive to the general


 rule. In enones, strong hydrogen bonding in water stabilizes the ground state (polarized 

) significantly, increasing the energy gap (

) and shifting absorption to shorter wavelengths [1].

Experimental Protocol: Validating the Prediction

To ensure the experimental data matches the theoretical rigor, follow this self-validating protocol.

Solvent Selection & Cutoffs

Critical Error Source: Using a solvent that absorbs in the region of interest. The "Cutoff" is the wavelength where solvent absorbance


 1.0 AU in a 1 cm path length.
SolventUV Cutoff (nm)Suitability for Enones (200-250 nm)
Water 190Excellent
Acetonitrile 190Excellent
Hexane 195Good (Low Solubility risk)
Methanol 205Good (Standard)
Ethanol 210Good (Standard)
Chloroform 245 UNSUITABLE (Masks

)
Acetone 330 UNSUITABLE (Absorbs strongly)
Workflow Diagram

Exp_Workflow Prep Sample Preparation (Target: 10^-4 to 10^-5 M) Blank Baseline Correction (Pure Solvent in Dual Beam) Prep->Blank Scan Spectral Scan (200 - 400 nm) Blank->Scan Check Check Absorbance (0.2 < A < 1.0) Scan->Check Dilute Dilute Sample Check->Dilute If A > 1.5 Final Record Lambda Max Check->Final If Valid Dilute->Scan

Step-by-Step Methodology
  • Preparation: Dissolve ~1 mg of compound in 100 mL of spectroscopic grade Ethanol (approx

    
     M).
    
  • Cuvette Selection: Use Quartz cuvettes (transparent < 300 nm). Do NOT use glass or plastic.

  • Blanking: Fill two matched cuvettes with pure solvent. Run a baseline correction (Autozero).

  • Measurement: Replace the sample cuvette. Scan 200–400 nm.

  • Validation: The absorbance (

    
    ) at 
    
    
    
    must fall between 0.2 and 1.0.
    • Why? Above 1.0, the detector signal-to-noise ratio degrades, and deviations from Beer's Law occur due to intermolecular interactions [2].

Case Study: Isophorone

Compound: 3,5,5-Trimethyl-2-cyclohexen-1-one Structure: 6-membered cyclic enone.

Step 1: Woodward-Fieser Calculation

  • Base: 6-membered cyclic enone = 215 nm [1][2]

  • Substituents:

    • 
      -substituent (Methyl at C3): +12 nm 
      
    • 
      -ring residue (C4-C5 bond attached to C3): +12 nm 
      
    • Note: The gem-dimethyl at C5 is not on the conjugated system (

      
       position but not attached to double bond).
      
  • Total Calculated:

    
    
    

Step 2: Experimental Verification

  • Literature Value: 235 nm (in Ethanol) [3].

  • Analysis: The calculated value (239 nm) is within the acceptable empirical error range (

    
     5 nm) of the experimental value (235 nm).
    

References

  • LibreTexts Chemistry. (2023). Empirical Rules for Absorption Wavelengths of Conjugated Systems.Link

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy. Cengage Learning. (Standard Text).
  • National Institute of Standards and Technology (NIST). (2023). Isophorone UV-Vis Spectrum.[3]Link

  • University of Toronto. (2020). Solvent UV-Vis Cutoff Table.[4][5]Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Executive Summary & Chemical Profile Effective chemical management requires more than just following a checklist; it requires understanding the reactivity and stability of the molecule . 3-(Furan-2-yl)-1-(4-methoxyphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective chemical management requires more than just following a checklist; it requires understanding the reactivity and stability of the molecule .

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS: 5066-65-9) is a chalcone derivative featuring an


-unsaturated ketone linked to a furan ring and a methoxy-substituted benzene.[1] This structure presents two distinct disposal challenges:
  • The Enone System: A Michael acceptor capable of alkylating biological nucleophiles (e.g., cysteine residues), necessitating strict containment to prevent environmental toxicity.

  • The Furan Moiety: While more stable than simple furan, the heterocyclic ring dictates that this material be treated as a potential peroxide former upon prolonged storage and requires segregation from strong oxidizers.

Chemical Identity Table

Parameter Detail
Chemical Name 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
CAS Number 5066-65-9

| Molecular Formula |


 |
| Molecular Weight  | 228.24  g/mol  |
| Physical State  | Solid (typically yellow/crystalline) |
| Primary Hazards  | Skin/Eye Irritant, Aquatic Toxicity, Potential Carcinogen (Furan analog) |[2]

Hazard Identification & Safety Protocols

Before initiating disposal, you must validate the material's current state. Old samples of furan derivatives may accumulate peroxides, although conjugation stabilizes this specific molecule.

GHS Classification Summary
Hazard ClassCategoryHazard Statement
Skin Irritation Cat.[3][4] 2H315: Causes skin irritation.[3][4][5]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[6]
STOT - SE Cat. 3H335: May cause respiratory irritation.[3]
Aquatic Toxicity Cat. 3H412: Harmful to aquatic life with long-lasting effects.[4]
Required Personal Protective Equipment (PPE)[5][7][8]
  • Respiratory: N95 particulate respirator (for solids) or half-mask with organic vapor cartridges (if in solution).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Note: Furan derivatives can permeate latex; nitrile is required.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid waste handling.

Disposal Workflow

The disposal pathway depends strictly on the physical state of the waste. Do not mix solid product with solvent waste streams unless already dissolved.

Workflow Visualization

The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards.

Disposal_Workflow Start Waste Generation: 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one State_Check Determine Physical State Start->State_Check Solid Solid Waste (Pure Compound / Contaminated Solids) State_Check->Solid Powder/Crystals Liquid Liquid Waste (Mother Liquor / Rinsate) State_Check->Liquid Solution Solid_Bin Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Toxic Solid' Solid->Solid_Bin Solvent_Check Identify Solvent Base Liquid->Solvent_Check Halo Halogenated Solvent (DCM, Chloroform) Solvent_Check->Halo Contains Halogens NonHalo Non-Halogenated Solvent (Ethanol, Ethyl Acetate) Solvent_Check->NonHalo No Halogens Halo_Bin Container: Amber Glass/HDPE Label: 'Halogenated Waste' Halo->Halo_Bin NonHalo_Bin Container: HDPE Carboy Label: 'Non-Halogenated Organic' NonHalo->NonHalo_Bin Incineration Final Disposal: High-Temperature Incineration Solid_Bin->Incineration Halo_Bin->Incineration NonHalo_Bin->Incineration

Caption: Decision matrix for segregating solid and liquid waste streams to ensure compatibility with incineration protocols.

Detailed Protocols
Protocol A: Solid Waste (Pure Substance)
  • Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one" (Do not use abbreviations like "Chalcone deriv.").[1][2][7]

    • Hazard Checkboxes: Toxic, Irritant.[3][4]

  • Deactivation (Optional): If you have small residual amounts (<100 mg) on glassware, rinse with acetone or ethanol and treat as Liquid Waste (Protocol B). Do not attempt chemical deactivation (oxidation) in the lab as this may generate exothermic reactions.

Protocol B: Liquid Waste (Solutions)
  • Segregation: Determine the primary solvent.

    • Halogenated:[8][9] (e.g., Dichloromethane). Must be separated to prevent corrosion of incinerator scrubbers.

    • Non-Halogenated: (e.g., Ethanol, Ethyl Acetate).

  • Container: Use solvent-compatible carboys (HDPE or fluorinated plastic).

  • Headspace: Leave at least 10% headspace to allow for vapor expansion.

  • Storage: Store in a secondary containment tray away from heat sources.

Emergency Spill Response

In the event of a spill, the priority is to contain the material to prevent it from entering drainage systems. This compound is toxic to aquatic life.[4]

Spill_Response Alert 1. Alert & Isolate Evacuate immediate area PPE 2. Don PPE Nitrile gloves, Goggles, Lab Coat Alert->PPE Contain 3. Containment Surround with absorbent boom PPE->Contain Absorb 4. Absorption Cover with Vermiculite/Sand Contain->Absorb Collect 5. Collection Scoop into HazWaste Container Absorb->Collect Clean 6. Decontamination Wash surface with soap & water Collect->Clean

Caption: Sequential workflow for managing laboratory spills of solid or liquid chalcone derivatives.

Critical Spill Note: Do not use bleach (sodium hypochlorite) to clean spills of this compound. The reaction with the furan ring can be unpredictable. Use simple detergent and water for surface decontamination after the bulk material is removed.

Regulatory Compliance & Classification

This material does not have a specific RCRA "P" or "U" list code. However, it must be managed as a hazardous waste based on its characteristics.

  • RCRA Classification: Non-listed hazardous waste.

  • Waste Characteristic: Toxicity (due to aquatic toxicity and potential carcinogenicity of furan analogs).

  • EPA Waste Code (Generic): If ignitable (in solvent), use D001 . If toxic/reactive, generally managed under Lab Pack guidelines for incineration.

  • Drain Disposal: STRICTLY PROHIBITED. The aquatic toxicity (H412) mandates zero discharge to sewer systems.

References

  • Santa Cruz Biotechnology. 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one Product Data (CAS 5066-65-9).[1] Retrieved from

  • PubChem. Furan - Compound Summary & Safety Data.[10] (Used for analog hazard extrapolation). Retrieved from

  • BenchChem. Proper Disposal of Chalcone Derivatives: A Guide for Laboratory Professionals. Retrieved from

  • OSHA. Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[11] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Generic Chalcone Derivatives. Retrieved from

Sources

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